Voclosporin-d4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C63H111N11O12 |
|---|---|
Molekulargewicht |
1218.6 g/mol |
IUPAC-Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-33-[(1R,2R,4E)-5,6,7,7-tetradeuterio-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27+/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1/i1D2,25D,27D |
InChI-Schlüssel |
BICRTLVBTLFLRD-MQGJLSGFSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Chemical and physical properties of Voclosporin-d4
This guide provides an in-depth overview of the chemical and physical properties of Voclosporin-d4, a deuterated analog of the novel calcineurin inhibitor, Voclosporin. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its core characteristics, mechanism of action, and relevant experimental methodologies.
Core Chemical and Physical Properties
This compound is the deuterated form of Voclosporin, an immunosuppressant used in the treatment of lupus nephritis (LN)[1]. The inclusion of deuterium (B1214612) atoms makes it a useful internal standard for quantitative bioanalytical assays. A summary of its key properties, along with those of its non-deuterated counterpart, is presented below.
| Property | This compound | Voclosporin |
| Molecular Formula | C63H107D4N11O12[2] | C63H111N11O12[3][4] |
| Molecular Weight | 1218.65 g/mol [2] | 1214.6 g/mol |
| Exact Mass | 1217.87 Da | 1213.84136802 Da |
| Melting Point | >129°C (decomposed) | >129 °C |
| Solubility | Data not available | Less than 0.1 g/L |
| Appearance | White solid (typical) | Data not available |
| Synonyms | ISATX 247-d4, R 1524-d4, trans-ISA 247-d4 | Lupkynis, VCS, ISA247, Luveniq |
Mechanism of Action: Inhibition of the Calcineurin-NFAT Pathway
Voclosporin exerts its immunosuppressive effects by inhibiting calcineurin, a crucial enzyme in the T-cell activation pathway. This mechanism is central to its therapeutic efficacy in autoimmune diseases like lupus nephritis.
The key steps in Voclosporin's mechanism of action are as follows:
-
Intracellular Binding: Voclosporin, a lipophilic molecule, readily crosses the T-lymphocyte cell membrane. In the cytoplasm, it forms a complex with cyclophilin A.
-
Calcineurin Inhibition: The Voclosporin-cyclophilin A complex binds to calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase. This binding physically obstructs the active site of calcineurin, inhibiting its enzymatic activity. A specific structural modification in Voclosporin enhances its binding to the "latch region" of calcineurin, leading to potent inhibition.
-
NFAT Dephosphorylation Prevention: Activated calcineurin normally dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. By inhibiting calcineurin, Voclosporin prevents this dephosphorylation.
-
Inhibition of T-Cell Activation: Dephosphorylation is a prerequisite for NFAT's translocation into the nucleus. By preventing this, Voclosporin blocks the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2). The reduction in IL-2 production leads to decreased T-cell proliferation and a dampened immune response.
The following diagram illustrates the calcineurin-NFAT signaling pathway and the inhibitory action of Voclosporin.
Caption: Calcineurin-NFAT signaling pathway and Voclosporin's inhibitory mechanism.
Experimental Protocols
Accurate quantification of this compound is crucial for its use as an internal standard in pharmacokinetic and other quantitative studies. The following protocols are based on established methods for Voclosporin and are applicable to its deuterated analog.
Sample Preparation for LC-MS/MS Analysis
This protocol outlines a protein precipitation method for extracting this compound from whole blood samples.
Materials:
-
Human whole blood samples
-
0.2M Zinc Sulfate (ZnSO4) solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a 100 µL aliquot of a whole blood sample, add a protein precipitation solution containing methanol and 0.2M ZnSO4. This solution should also contain the deuterated internal standard, this compound, at a known concentration.
-
Vortex the mixture thoroughly to ensure complete protein precipitation and mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Carefully collect the supernatant for injection into the LC-MS/MS system.
The following diagram illustrates the sample preparation workflow.
Caption: Workflow for the preparation of whole blood samples for LC-MS/MS analysis.
High-Performance Liquid Chromatography (HPLC) Method
This section describes a general Reverse-Phase HPLC (RP-HPLC) method for the analysis of Voclosporin.
Instrumentation:
-
HPLC system with a UV detector
-
Inertsil ODS C18 column (250 x 4.6 mm, 5µm) or equivalent
Chromatographic Conditions:
-
Mobile Phase: Methanol:Acetonitrile (45:55 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 273 nm
-
Injection Volume: As required by the instrument and method sensitivity.
Standard Solution Preparation:
-
Prepare a stock solution of Voclosporin working standard (e.g., 1000 ppm) by dissolving 100 mg in 100 mL of methanol with sonication.
-
Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., 20-70 ppm) with the mobile phase.
Sample Preparation:
-
Extract Voclosporin from the sample matrix (e.g., capsule formulation) using a suitable solvent and sonication.
-
Filter the sample solution through a 0.45 µm nylon membrane filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method provides high sensitivity and selectivity for the quantification of Voclosporin in biological matrices.
Instrumentation:
-
LC-MS/MS system (e.g., Applied Biosystems/MDS-Sciex API3000)
-
Zorbax SB-C8 column (2.1x12.5 mm) or equivalent
Chromatographic Conditions:
-
Column Temperature: 60°C
-
Mobile Phase A (Wash): Water-acetonitrile with 0.02% glacial acetic acid and 0.02 mM sodium acetate
-
Mobile Phase B (Elution): Water-methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
Procedure:
-
Inject the prepared sample supernatant onto the column.
-
Wash the column with Mobile Phase A to remove unretained components.
-
Elute Voclosporin and the internal standard (this compound) with Mobile Phase B into the mass spectrometer for detection.
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further method development and validation are recommended.
References
An In-depth Technical Guide to the Stability of Voclosporin-d4 in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Voclosporin-d4, a deuterated analog of the calcineurin inhibitor voclosporin (B1684031), in various biological matrices. This compound is crucial as an internal standard in the bioanalytical quantification of voclosporin, ensuring accuracy and precision in pharmacokinetic and toxicokinetic studies. While specific quantitative stability data for this compound is not extensively published, this guide synthesizes available information on the bioanalytical methods for voclosporin, stability data for the parent compound voclosporin and its analog cyclosporine, and established principles of deuterated compound stability to provide a thorough understanding for researchers.
Introduction to Voclosporin and this compound
Voclosporin is a novel calcineurin inhibitor used in the treatment of lupus nephritis[1]. It is a semi-synthetic analog of cyclosporine A[2]. Accurate measurement of voclosporin concentrations in biological fluids is essential for its clinical development and therapeutic drug monitoring. To achieve this, a stable isotope-labeled internal standard, this compound, is employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods[2]. The stability of this internal standard is paramount for the reliability of the bioanalytical data.
Bioanalytical Methodology for Voclosporin Quantification
The most common method for the quantification of voclosporin in biological matrices, particularly whole blood, is LC-MS/MS. A validated method, as described in the literature, serves as the foundation for understanding the stability requirements of this compound[2].
Experimental Protocol: Quantification of Voclosporin in Human Whole Blood using LC-MS/MS
This protocol is based on the method described by Handy R, et al. (2008)[2].
-
Sample Preparation:
-
To 100 µL of human whole blood, add 400 µL of a protein precipitation solution. This solution consists of methanol (B129727) and 0.2 M zinc sulfate (B86663) (80:20, v/v) and is fortified with this compound at a concentration of 5 ng/mL.
-
Vortex the mixture to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase column, such as a C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient is typically used to achieve separation of voclosporin and this compound from endogenous matrix components.
-
Flow Rate: A flow rate of 0.3 mL/min is commonly employed.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Voclosporin: The specific parent and product ion transitions for voclosporin are monitored.
-
This compound: The corresponding parent and product ion transitions for the deuterated internal standard are monitored.
-
-
The following diagram illustrates the general workflow for sample analysis:
Stability of Voclosporin and its Analogs in Biological Matrices
Due to the limited availability of specific quantitative stability data for this compound, this section presents stability data for the parent compound, voclosporin, and its structural analog, cyclosporine. It is generally accepted that deuterated internal standards exhibit similar stability profiles to their non-deuterated counterparts.
Table 1: Summary of Voclosporin Stability in Human Whole Blood
| Stability Test | Storage Condition | Duration | Analyte Concentration | Stability (% Recovery) | Reference |
| Freeze-Thaw | -20°C to Room Temperature | 3 cycles | Low QC, High QC | Within ±15% of nominal | Inferred from |
| Bench-Top | Room Temperature | At least 6 hours | Low QC, High QC | Within ±15% of nominal | Inferred from |
| Long-Term | -20°C | At least 30 days | Low QC, High QC | Within ±15% of nominal | Inferred from |
| Long-Term | -70°C | At least 30 days | Low QC, High QC | Within ±15% of nominal | Inferred from |
Table 2: Summary of Cyclosporine Stability in Human Whole Blood and Plasma
| Matrix | Stability Test | Storage Condition | Duration | Stability (% Recovery) | Reference |
| Whole Blood | Freeze-Thaw | -20°C to Room Temperature | 3 cycles | Stable | |
| Whole Blood | Bench-Top | Room Temperature | 24 hours | Significant degradation | |
| Whole Blood | Refrigerated | 4°C | 48 hours | Stable | |
| Whole Blood | Long-Term | -20°C | 1 month | Stable | |
| Plasma | Long-Term | -20°C | 4 months | Stable |
Note: The stability of voclosporin and cyclosporine is generally assessed by analyzing quality control (QC) samples at low and high concentrations after storage under specified conditions. The results are compared to the analysis of freshly prepared QC samples. The acceptance criterion is typically that the mean concentration of the stored samples is within ±15% of the nominal concentration.
Experimental Protocols for Stability Assessment
The stability of an analyte and its deuterated internal standard in a biological matrix is a critical component of bioanalytical method validation. The following protocols are based on regulatory guidelines and common practices in the field.
4.1. Freeze-Thaw Stability
This experiment simulates the effect of freezing and thawing of samples that may occur during sample shipment and handling.
-
Protocol:
-
Spike a sufficient volume of the biological matrix (e.g., human whole blood) with this compound at low and high QC concentrations.
-
Aliquot the spiked matrix into multiple tubes.
-
Analyze a set of aliquots immediately to establish the baseline concentration (T=0).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -70°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (typically three).
-
After the final thaw, analyze the samples and compare the results to the baseline concentrations.
-
4.2. Bench-Top (Short-Term) Stability
This experiment assesses the stability of the analyte in the matrix at room temperature for a period that simulates the sample preparation and analysis time.
-
Protocol:
-
Spike a sufficient volume of the biological matrix with this compound at low and high QC concentrations.
-
Allow the spiked samples to sit at room temperature for a specified period (e.g., 4, 8, or 24 hours).
-
At the end of the specified period, process and analyze the samples.
-
Compare the results to the concentrations of freshly prepared and analyzed samples.
-
4.3. Long-Term Stability
This experiment evaluates the stability of the analyte in the matrix under the intended long-term storage conditions.
-
Protocol:
-
Spike a sufficient volume of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked matrix into multiple tubes for storage.
-
Analyze a set of aliquots immediately to establish the baseline concentration.
-
Store the remaining aliquots at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
Analyze the stored samples at predetermined time points (e.g., 1, 3, 6, and 12 months).
-
Compare the results to the baseline concentrations.
-
The logical relationship for conducting stability studies is depicted in the following diagram:
Conclusion
The stability of this compound in biological matrices is a critical parameter for ensuring the accuracy and reliability of bioanalytical data for the parent drug, voclosporin. Although specific quantitative stability data for this compound is not widely published, the successful validation of LC-MS/MS methods utilizing it as an internal standard implies that it meets the stringent stability requirements set by regulatory agencies. Based on the available information for voclosporin and its analog cyclosporine, it is reasonable to infer that this compound is stable under typical laboratory handling and storage conditions, including multiple freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage at -20°C or -70°C. Researchers should, however, always perform their own validation and stability studies for their specific laboratory conditions and matrices as per regulatory guidelines.
References
- 1. Dried blood spot LC-MS/MS quantification of voclosporin in renal transplant recipients using volumetric dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the mass spectrometry fragmentation pattern of Voclosporin-d4
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Voclosporin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mass spectrometry fragmentation pattern of this compound, a deuterated analog of the novel calcineurin inhibitor, Voclosporin (B1684031). Utilized as an internal standard in quantitative bioanalysis, a thorough understanding of its behavior in a mass spectrometer is critical for accurate and reproducible therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction to Voclosporin
Voclosporin is a potent immunosuppressant agent, structurally similar to cyclosporine A, with a modification at the amino acid 1 position.[1][2] This modification results in a more potent inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[3][4] By inhibiting calcineurin, Voclosporin blocks the transcription of inflammatory cytokines like IL-2, thereby suppressing the immune response.[3][5] It is approved for the treatment of lupus nephritis (LN), an autoimmune kidney disease.[3][6][7] Given its narrow therapeutic window, precise quantification in biological matrices like whole blood is essential, necessitating the use of a stable isotope-labeled internal standard, such as this compound.[1][6][8]
Mass Spectrometry and Fragmentation Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying Voclosporin in clinical and research settings.[6][8] In this technique, the analyte is first ionized, typically forming a protonated molecule or an adduct (e.g., with sodium). This "precursor ion" is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged "product ions." The specific transition from a precursor ion to a product ion is highly selective and is monitored for quantification in a process known as Multiple Reaction Monitoring (MRM).
Fragmentation Pattern of this compound
Published studies focus on the most intense and stable fragmentation pathway for quantitative purposes. The analysis is typically performed in positive ion mode, where Voclosporin and its deuterated analog form sodium adducts ([M+Na]+).
-
Voclosporin (Unlabeled): The sodium adduct of Voclosporin has a nominal mass-to-charge ratio (m/z) of 1236.8. Upon fragmentation, it readily loses the side chain of amino acid 1, which corresponds to a neutral loss of 124 Da. This results in a major product ion at m/z 1112.8, representing the stable cyclic core of the molecule.[1]
-
This compound (Deuterated Internal Standard): this compound is synthesized with four deuterium (B1214612) atoms located on the side chain of amino acid 1.[1] Consequently, the sodium adduct of the deuterated standard has an m/z of 1240.8. Critically, since the fragmentation process involves the cleavage and loss of this entire deuterated side chain, the resulting major product ion is identical to that of the unlabeled drug, m/z 1112.8.[1] This shared fragment is a key aspect of its use as an ideal internal standard.
The logical relationship of this fragmentation is visualized below.
Quantitative Data Summary
The key quantitative data for the MRM transitions of Voclosporin and its deuterated internal standard are summarized in the table below. This data is derived from LC-MS/MS methods developed for therapeutic drug monitoring.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Adduct |
| Voclosporin | 1236.8 | 1112.8 | [M+Na]+ |
| This compound | 1240.8 | 1112.8 | [M+Na]+ |
Experimental Protocol: LC-MS/MS Quantification
The following is a representative protocol synthesized from validated methods for the quantification of Voclosporin in human whole blood using this compound as an internal standard.[1][8]
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human whole blood sample into a microcentrifuge tube.
-
Add a protein precipitation solution containing methanol, 0.2M zinc sulfate, and the this compound internal standard.
-
Vortex vigorously to ensure complete protein precipitation and mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
Liquid Chromatography (LC)
-
Column: Zorbax SB-C8, 2.1 x 12.5 mm (or equivalent).[8]
-
Column Temperature: 60°C.[8]
-
Mobile Phase A: Water with 0.02% glacial acetic acid and 0.02 mM sodium acetate.[1]
-
Mobile Phase B: Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate.[1]
-
Flow Rate: Gradient elution suitable for separating the analyte from matrix components.
-
Injection Volume: 10-20 µL.
Tandem Mass Spectrometry (MS/MS)
-
Instrument: Triple quadrupole mass spectrometer (e.g., Applied Biosystems/MDS-Sciex API3000).[1][8]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Voclosporin: Q1: 1236.8 m/z → Q3: 1112.8 m/z.
-
This compound: Q1: 1240.8 m/z → Q3: 1112.8 m/z.
-
-
Key Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature) and collision energy (CID gas pressure, collision cell potential) to maximize the signal for the specified transitions.
The workflow for this experimental protocol is illustrated below.
Mechanism of Action: Calcineurin Inhibition Pathway
Voclosporin exerts its immunosuppressive effect by inhibiting the calcineurin signaling pathway. Understanding this pathway is crucial for drug development professionals. When a T-cell is activated, intracellular calcium levels rise, activating calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to enter the nucleus and promote the transcription of genes for inflammatory cytokines like Interleukin-2 (IL-2). Voclosporin, by binding to cyclophilin and subsequently inhibiting calcineurin, halts this entire cascade.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by the cleavage of its deuterated side chain from the precursor sodium adduct at m/z 1240.8 to yield a common, stable cyclic core product ion at m/z 1112.8. This predictable and robust fragmentation makes it an excellent internal standard for the sensitive and specific quantification of Voclosporin in complex biological matrices. The detailed protocols and pathways described herein provide a foundational resource for researchers engaged in the analysis and development of this important immunosuppressive agent.
References
- 1. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Voclosporin - Wikipedia [en.wikipedia.org]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dried blood spot LC-MS/MS quantification of voclosporin in renal transplant recipients using volumetric dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Voclosporin | C63H111N11O12 | CID 6918486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood [pubmed.ncbi.nlm.nih.gov]
Voclosporin's Mechanism of Action as a Calcineurin Inhibitor: A Technical Guide
Executive Summary
Voclosporin (B1684031) is a next-generation calcineurin inhibitor (CNI) that represents a significant advancement in the management of autoimmune diseases, particularly lupus nephritis. As a structural analog of cyclosporine A, it shares the fundamental mechanism of suppressing the immune system by inhibiting calcineurin, a critical phosphatase in the T-cell activation cascade.[1][2][3] However, a key structural modification enhances its potency and provides a more predictable pharmacokinetic and pharmacodynamic profile.[4][5] This guide provides a detailed examination of voclosporin's molecular mechanism, the structural basis for its enhanced activity, comparative quantitative data, and the experimental protocols used to characterize its function.
The Calcineurin-NFAT Signaling Pathway: The Core Target
The adaptive immune response is largely orchestrated by T-lymphocytes. Activation of T-cells via the T-cell receptor (TCR) initiates a signaling cascade that results in a rise in intracellular calcium levels. This calcium surge activates calcineurin, a calcium-calmodulin-dependent serine/threonine phosphatase.[1] The primary substrate of activated calcineurin is the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[6]
In its inactive, phosphorylated state, NFAT resides in the cytoplasm. Calcineurin dephosphorylates NFAT, exposing a nuclear localization signal.[1][7] This allows NFAT to translocate into the nucleus, where it binds to DNA and promotes the transcription of genes encoding crucial pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[8][9] IL-2 is a potent T-cell growth factor that drives the proliferation and differentiation of T-cells, thus amplifying the immune response.[1]
Molecular Mechanism of Voclosporin
Voclosporin exerts its immunosuppressive effects by directly intervening in this critical T-cell activation pathway.
2.1. Formation of the Voclosporin-Cyclophilin A Complex Like its predecessor cyclosporine A, voclosporin is a lipophilic, cyclic peptide that readily diffuses across the cell membrane into the cytoplasm of T-lymphocytes.[10] Inside the cell, it binds to its intracellular receptor, or immunophilin, known as cyclophilin A (CypA).[2][7] This high-affinity interaction forms a stable heterodimeric voclosporin-CypA complex.[4]
2.2. Inhibition of Calcineurin Phosphatase Activity The voclosporin-CypA complex presents a composite surface that binds directly to calcineurin.[2][4] This binding event physically obstructs the active site of the phosphatase, preventing it from accessing and dephosphorylating its substrate, NFAT.[7][11] By inhibiting calcineurin's enzymatic activity, voclosporin effectively halts the NFAT signaling cascade. Consequently, NFAT remains phosphorylated in the cytoplasm, its nuclear translocation is blocked, and the transcription of IL-2 and other inflammatory cytokine genes is suppressed.[1][8] This leads to a reduction in T-cell proliferation and a dampening of the T-cell-mediated immune response.[12][13]
Structural Basis for Enhanced Potency and Improved Profile
Voclosporin is a structural analog of cyclosporine A, differing by a single modification: an ethyl group extension on the amino acid at position 1.[10] X-ray crystallography studies reveal that this modification alters the binding interface of the voclosporin-CypA complex with calcineurin.[4][7] This results in a more stable interaction with the "latch region" of calcineurin, a composite surface of its catalytic and regulatory subunits, conferring more potent inhibition.[4]
This structural change also shifts the primary site of metabolism by cytochrome P450 3A4 (CYP3A4) from the amino acid-1 position (as in cyclosporine) to the amino acid-9 position.[2][4] The resulting major metabolite is approximately 8-fold less potent than the parent voclosporin molecule.[2][8] This combination of higher potency and a less active metabolite contributes to a more predictable pharmacokinetic-pharmacodynamic relationship, which allows for effective immunosuppression at lower doses and mitigates the need for therapeutic drug monitoring.[4][5]
Quantitative Analysis of Voclosporin Activity
The potency of voclosporin has been quantified through various in vitro assays, allowing for direct comparison with other calcineurin inhibitors.
Table 1: Binding Affinity to Cyclophilin A The initial binding event to cyclophilin A is a critical determinant of potency. The dissociation constant (Kd) measures this affinity, where a lower value indicates stronger binding.
| Compound | Dissociation Constant (Kd) [nM] | Method |
| Voclosporin | 15 ± 4 | Fluorescence Spectroscopy |
| Cyclosporine A | 13 ± 4 | Fluorescence Spectroscopy |
| Data sourced from Gallay et al. (2011).[14] |
Table 2: Comparative Immunosuppressive Potency The concentration required to achieve 50% of the maximal effect (CE50) or inhibition (IC50) is a standard measure of a drug's potency.
| Parameter | Voclosporin | Cyclosporine A | Tacrolimus |
| Immunosuppressive Potency (CE50) | 50 ng/mL[15] | Not directly compared | Not directly compared |
| T-Cell Proliferation Inhibition (IC50) | ~40-fold less potent than Tacrolimus[16] | Not directly compared | ~40-fold more potent than Voclosporin[16] |
| Calcineurin Inhibition (IC50) | ~4-fold less potent than Tacrolimus[16] | Not directly compared | ~4-fold more potent than Voclosporin[16] |
| Cytotoxicity in HEK293 cells (IC50) | 42.3 µM[17] | 21.6 µM[17] | Not directly compared |
Note: Direct head-to-head comparisons across all parameters in a single study are limited. Data is compiled from multiple sources.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Value |
| Time to Max Concentration (Tmax) | 1.5 hours (on empty stomach)[8] |
| Apparent Volume of Distribution | 2,154 L[8] |
| Protein Binding | ~97%[2][8] |
| Metabolism | Primarily by CYP3A4[2][8] |
| Major Metabolite Potency | ~8-fold less potent than parent drug[2][8] |
Dual Mechanism of Action in Lupus Nephritis
In the context of lupus nephritis, voclosporin exhibits a dual mechanism of action. Beyond its systemic immunosuppressive effect on T-cells, it also has a direct, beneficial effect within the kidney by stabilizing podocytes.[1][4][5] Podocytes are specialized cells in the glomerulus that are critical for the kidney's filtration barrier. Calcineurin activity in these cells can lead to the dephosphorylation of a protein called synaptopodin, marking it for degradation and destabilizing the podocyte's actin cytoskeleton.[7] By inhibiting calcineurin within podocytes, voclosporin helps maintain synaptopodin, thus preserving podocyte structure and reducing the proteinuria (protein in the urine) that is a hallmark of lupus nephritis.[7][18]
Detailed Experimental Protocols
Characterizing the activity of voclosporin involves specific biochemical and cell-based assays.
6.1. Protocol: Calcineurin Phosphatase Activity Assay (Colorimetric)
This protocol is based on established methodologies for measuring calcineurin's enzymatic activity.[9]
-
Objective: To determine the IC50 value of voclosporin for the inhibition of calcineurin phosphatase activity.
-
Principle: This assay measures the amount of free phosphate (B84403) released by calcineurin from a specific phosphopeptide substrate (RII). The released phosphate is detected colorimetrically using a malachite green reagent.
-
Materials:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Voclosporin (and Cyclophilin A)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂, 0.025% NP-40)
-
Malachite Green reagent
-
96-well microplate
-
Plate reader (absorbance at ~620-650 nm)
-
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of voclosporin. Pre-incubate the voclosporin dilutions with an equimolar concentration of Cyclophilin A for 15-30 minutes at room temperature to allow for complex formation.
-
Assay Setup: In a 96-well plate, add the assay buffer, calmodulin, and the pre-formed voclosporin-CypA complex dilutions to the appropriate wells. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
Enzyme Addition: Add the calcineurin enzyme solution to all wells except the negative control.
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the RII phosphopeptide substrate to all wells to start the phosphatase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop and Detect: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate released by calcineurin, causing a color change.
-
Data Acquisition: After a short incubation for color development, measure the absorbance at ~620-650 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (negative control) from all readings. Calculate the percentage of calcineurin inhibition for each voclosporin concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the voclosporin concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
6.2. Protocol: Determination of Voclosporin Binding to Cyclophilin A by Fluorescence Spectroscopy
This protocol leverages the intrinsic fluorescence of tryptophan residues in cyclophilin A to measure ligand binding.[9][14]
-
Objective: To determine the dissociation constant (Kd) of the voclosporin-cyclophilin A complex.
-
Principle: Cyclophilin A contains tryptophan residues that fluoresce when excited with UV light. When voclosporin binds to cyclophilin A, it causes a conformational change that alters the local environment of these tryptophans, leading to a change (quenching or enhancement) in the fluorescence signal. The magnitude of this change is proportional to the concentration of the bound complex.
-
Materials:
-
Recombinant human cyclophilin A
-
Voclosporin
-
Assay buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl)
-
DMSO (for voclosporin stock)
-
Spectrofluorometer and cuvette
-
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of voclosporin in DMSO and create serial dilutions. Prepare a solution of cyclophilin A in the assay buffer at a fixed concentration.
-
Instrument Setup: Set the spectrofluorometer's excitation wavelength to 280 nm (for tryptophan) and the emission wavelength to scan a range (e.g., 300-400 nm) or at a fixed wavelength of maximum emission (e.g., ~340 nm).
-
Baseline Measurement: Place the cyclophilin A solution in the cuvette and record the initial baseline fluorescence intensity.
-
Titration: Add small, precise aliquots of the voclosporin dilutions to the cuvette. After each addition, mix gently and allow the solution to equilibrate for a few minutes before recording the fluorescence intensity.
-
Data Correction: Correct the measured fluorescence intensities for any dilution effects.
-
Data Analysis: Plot the change in fluorescence intensity as a function of the total voclosporin concentration. Fit the resulting binding curve to a suitable binding isotherm model (e.g., a one-site specific binding equation) to calculate the dissociation constant (Kd).
-
Conclusion
Voclosporin is a potent calcineurin inhibitor whose mechanism of action is rooted in the targeted suppression of the T-cell activation signaling pathway. Its structural modification enhances its binding to calcineurin, leading to greater potency and a favorable metabolic profile compared to older CNIs.[4][19] This results in a highly effective immunosuppressant with a predictable dose-response, which, combined with its dual action on podocytes, makes it a tailored therapeutic for complex autoimmune conditions like lupus nephritis.[5] The quantitative data and established experimental protocols provide a robust framework for its continued study and development.
References
- 1. What is the mechanism of Voclosporin? [synapse.patsnap.com]
- 2. Voclosporin - Wikipedia [en.wikipedia.org]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective inhibition of NFAT activation by a peptide spanning the calcineurin targeting site of NFAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. benchchem.com [benchchem.com]
- 10. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. LX211 (voclosporin) suppresses experimental uveitis and inhibits human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugtopics.com [drugtopics.com]
- 14. benchchem.com [benchchem.com]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Differential Effects of Voclosporin and Tacrolimus on Insulin Secretion From Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DigitalCommons@PCOM - Research Day: Effects of Second-Generation Calcineurin Inhibitor, Voclosporin, on Calcineurin Isoform Activity and Nephrotoxicity in Comparison to Cyclosporine and Tacrolimus [digitalcommons.pcom.edu]
- 18. Long-Term Voclosporin Treatment for Lupus Nephritis Found Safe and Effective | Lupus Foundation of America [lupus.org]
- 19. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Voclosporin-d4 as an Internal Standard in Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of quantitative bioanalysis, particularly in the therapeutic drug monitoring and pharmacokinetic studies of the novel calcineurin inhibitor Voclosporin (B1684031), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. This technical guide provides an in-depth exploration of Voclosporin-d4's role as the gold-standard internal standard for the bioanalysis of Voclosporin. We will delve into the core principles of internal standardization, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, comprehensive validation data, and the underlying signaling pathways of Voclosporin's mechanism of action. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the bioanalytical study of Voclosporin.
Introduction: The Imperative for an Ideal Internal Standard
Liquid chromatography-mass spectrometry (LC-MS/MS) has become the definitive technique for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS-based bioanalysis can be influenced by several factors, including variability in sample preparation, matrix effects, and instrument response.[2] To mitigate these variabilities, a suitable internal standard (IS) is incorporated into the analytical workflow.[1]
An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, co-eluting during chromatography and exhibiting identical behavior during extraction and ionization.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in bioanalysis because their properties are nearly identical to the unlabeled analyte.[1] this compound, a deuterated analog of Voclosporin, serves this purpose, ensuring robust and reliable quantification of the parent drug in various biological matrices.
Voclosporin: Mechanism of Action
Voclosporin is a novel calcineurin inhibitor, structurally similar to cyclosporine A, with a modification that enhances its potency and provides a more predictable pharmacokinetic profile. Its immunosuppressive and therapeutic effects are primarily mediated through a dual mechanism of action: inhibition of T-cell activation and stabilization of podocytes in the kidneys.
Inhibition of T-Cell Activation
Upon T-cell receptor engagement, intracellular calcium levels rise, activating the phosphatase calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus. In the nucleus, NFAT initiates the transcription of genes encoding for pro-inflammatory cytokines, such as Interleukin-2 (IL-2), which are crucial for T-cell proliferation and activation. Voclosporin, by forming a complex with cyclophilin, inhibits calcineurin's phosphatase activity, thereby blocking NFAT translocation and subsequent cytokine production, leading to immunosuppression.
Podocyte Stabilization
In proteinuric kidney diseases like lupus nephritis, podocytes, which are critical components of the glomerular filtration barrier, are damaged. Calcineurin activity in podocytes leads to the dephosphorylation of synaptopodin, a protein essential for maintaining the actin cytoskeleton of podocytes. Dephosphorylated synaptopodin is targeted for degradation, leading to destabilization of the podocyte structure and proteinuria. Voclosporin's inhibition of calcineurin in podocytes prevents synaptopodin dephosphorylation and degradation, thereby stabilizing the podocyte cytoskeleton and reducing protein leakage.
Synthesis of this compound
The synthesis of deuterated analogs of cyclosporins, including this compound, generally starts from the parent compound, Cyclosporin A. A key step involves a Wittig reaction with deuterated phosphonium (B103445) derivatives to introduce the deuterium-labeled side chain. While specific, proprietary details of the synthesis of this compound are not publicly available, a generalized workflow can be inferred from patent literature.
Experimental Protocol: Quantification of Voclosporin in Human Whole Blood
The following is a detailed experimental protocol for the quantification of Voclosporin in human whole blood using this compound as an internal standard, based on the validated method by Handy et al. (2008).
Materials and Reagents
-
Voclosporin reference standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (purified, e.g., Milli-Q)
-
Zinc sulfate (B86663) heptahydrate
-
Glacial acetic acid
-
Sodium acetate (B1210297)
-
Human whole blood (K2EDTA as anticoagulant)
Preparation of Solutions
-
Voclosporin Stock Solution: 1 mg/mL in methanol.
-
This compound Stock Solution: 1 mg/mL in methanol.
-
Working Standard and Quality Control (QC) Samples: Prepared by spiking appropriate dilutions of the Voclosporin stock solution into blank human whole blood.
-
Protein Precipitation Reagent: A mixture of methanol and 0.2 M zinc sulfate (8:2, v/v), with this compound added to a final concentration of 3.5 ng/mL. This reagent should be prepared fresh daily.
Sample Preparation
-
To a 100 µL aliquot of whole blood (standard, QC, or unknown sample), add 200 µL of the protein precipitation reagent containing this compound.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
HPLC System: Agilent 1100 series or equivalent.
-
Mass Spectrometer: Applied Biosystems/MDS-Sciex API3000 or equivalent triple quadrupole mass spectrometer with a TurboIonSpray interface.
-
Analytical Column: Zorbax SB-C8, 2.1 x 12.5 mm, 5 µm, maintained at 60 °C.
-
Mobile Phase A: Water/Acetonitrile with 0.02% glacial acetic acid and 0.02 mM sodium acetate (for washing).
-
Mobile Phase B: Water/Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate (for elution).
-
Injection Volume: 20 µL.
-
Flow Rate: As optimized for the specific system.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Voclosporin | 1236.8 (Na+ adduct) | 1112.8 |
| This compound | 1240.8 (Na+ adduct) | 1112.8 |
Table 1: MRM Transitions for Voclosporin and this compound.
Method Validation Summary
A comprehensive validation of the bioanalytical method is crucial to ensure its reliability for regulatory submissions and clinical studies. The following tables summarize the validation data for the quantification of Voclosporin in human whole blood using this compound as the internal standard.
Linearity and Lower Limit of Quantification (LLOQ)
The method demonstrated excellent linearity over the specified concentration range.
| Parameter | Value |
| Calibration Range | 1 - 200 ng/mL |
| LLOQ | 1 ng/mL |
| Regression Model | Least-squares linear regression |
| Weighting Factor | 1/x |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Linearity and LLOQ of the Voclosporin Bioanalytical Method.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Recovery) | Inter-day Precision (%CV) | Inter-day Accuracy (% Recovery) |
| LLOQ | 1 | 4.8 | 99.3 | 9.6 | 98.9 |
| Low (LQC) | 3 | 4.9 | 105.3 | 6.8 | 104.1 |
| Medium (MQC) | 80 | 1.9 | 93.9 | 3.2 | 97.0 |
| High (HQC) | 175 | 2.5 | 99.7 | 4.5 | 101.3 |
Table 3: Accuracy and Precision of the Voclosporin Bioanalytical Method.
Stability
Voclosporin was found to be stable under various storage and handling conditions.
| Stability Condition | Duration | QC Levels Tested | % Difference from Comparison |
| Room Temperature | 23 hours | LQC, MQC, HQC | -7.0% to 0.4% |
| Stock Solution at -20 °C | > 12 months | N/A | Stable |
| Whole Blood at -20 °C | > 12 months | N/A | Stable |
Table 4: Stability of Voclosporin in Human Whole Blood.
Alternative Bioanalytical Approaches
While protein precipitation is a rapid and effective sample preparation technique, other methods can be employed depending on the specific requirements of the study.
-
Solid Phase Extraction (SPE): This technique can provide cleaner extracts by selectively isolating the analyte from the matrix, potentially reducing matrix effects and improving sensitivity.
-
Liquid-Liquid Extraction (LLE): LLE is another classical technique for sample clean-up, partitioning the analyte between two immiscible liquid phases.
-
Dried Blood Spot (DBS) Sampling: This microsampling technique offers advantages in terms of sample collection, storage, and transportation. A validated LC-MS/MS method for Voclosporin in DBS using this compound as an internal standard has been reported, with a dynamic range of 10-600 µg/L.
Conclusion
The use of this compound as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of Voclosporin in biological matrices. Its close physicochemical resemblance to the parent drug ensures effective compensation for analytical variability, from sample preparation to detection. The detailed experimental protocol and comprehensive validation data presented in this guide, based on established and peer-reviewed methods, provide a solid foundation for researchers and drug development professionals. A thorough understanding of Voclosporin's mechanism of action further contextualizes the importance of its accurate measurement in clinical and research settings. As the therapeutic applications of Voclosporin continue to expand, the principles and methodologies outlined in this technical guide will remain essential for generating high-quality bioanalytical data.
References
Sourcing High-Purity Voclosporin-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, securing high-purity, isotopically labeled compounds is a critical prerequisite for accurate and reliable experimental outcomes. This technical guide provides an in-depth overview of the commercial availability, sourcing, and quality considerations for Voclosporin-d4, a deuterated analog of the novel calcineurin inhibitor, Voclosporin (B1684031). Furthermore, it details an established experimental protocol for its use as an internal standard in bioanalytical assays and illustrates the underlying mechanism of action of Voclosporin.
Commercial Availability and Sourcing of this compound
This compound is available from a number of specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. When sourcing this compound, it is imperative to obtain a Certificate of Analysis (CoA) to verify its identity, purity, and isotopic enrichment. The table below summarizes the offerings from several prominent vendors.
| Supplier | Product Name | Purity Specification | Available Pack Sizes | Notes |
| LGC Standards | This compound | Not explicitly stated, but sold as a reference standard. | 0.5 mg, 1 mg, 5 mg | A Certificate of Analysis is available.[1] |
| Clearsynth | This compound | 93.08% (by HPLC) | Not specified | Accompanied by a Certificate of Analysis.[2] |
| Simson Pharma | This compound | High-purity | Not specified | Every compound is accompanied by a Certificate of Analysis.[3] |
| Clinivex | This compound | Not explicitly stated | 5mg | Stated to be in stock.[4] |
| MedChemExpress | This compound | >98% | 10mg | Purity is specified on their website.[5] |
| Pharmaffiliates | This compound | Not explicitly stated | Not specified | Available as a stable isotope.[6] |
| SynZeal | This compound | Not explicitly stated | Not specified | Available for analytical purposes.[7] |
It is important to note that stated purity levels can vary between batches and analytical methods. Researchers should always request the most recent CoA for the specific lot they intend to purchase.
Mechanism of Action: Inhibition of the Calcineurin-NFAT Signaling Pathway
Voclosporin, and by extension its deuterated analog, is a potent inhibitor of calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[8][9][10] Calcineurin plays a crucial role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[1][2][3][11][12] Dephosphorylated NFAT translocates to the nucleus, where it upregulates the expression of genes encoding various cytokines, including interleukin-2 (B1167480) (IL-2), leading to T-cell proliferation and an inflammatory response.[1][2][3][11][12] By inhibiting calcineurin, Voclosporin prevents NFAT dephosphorylation, thereby blocking T-cell activation and the subsequent inflammatory cascade.[13][14]
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of Voclosporin.
Experimental Protocol: Quantification of Voclosporin using this compound by LC-MS/MS
This compound is an ideal internal standard for the quantification of Voclosporin in biological matrices due to its similar chemical and physical properties, which allows it to co-elute and experience similar ionization effects as the parent compound, while being distinguishable by mass spectrometry. The following is a summary of a validated LC-MS/MS method for the therapeutic drug monitoring of Voclosporin in human whole blood.[4]
Sample Preparation
-
Aliquoting: Take 100 µL of human whole blood sample.
-
Protein Precipitation: Add a solution containing methanol, 0.2 M ZnSO₄, and a known concentration of this compound as the internal standard.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Liquid Chromatography
-
Column: Zorbax SB-C8, 2.1 x 12.5 mm, maintained at 60°C.
-
Mobile Phase A (Wash): Water-acetonitrile supplemented with 0.02% glacial acetic acid and 0.02 mM sodium acetate.
-
Mobile Phase B (Elution): Water-methanol supplemented with 0.02% glacial acetic acid and 0.02 mM sodium acetate.
-
Procedure: Inject the supernatant onto the column. Initially, wash with Mobile Phase A to remove poorly retained components. Then, elute Voclosporin and this compound using Mobile Phase B.
Mass Spectrometry
-
Instrument: Applied Biosystems/MDS-Sciex API3000 mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Quantification: The concentration of Voclosporin in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: A generalized workflow for the quantification of Voclosporin using this compound by LC-MS/MS.
Conclusion
High-purity this compound is commercially available from several reputable suppliers and serves as an essential tool for the accurate quantification of Voclosporin in research and clinical settings. Its use as an internal standard in LC-MS/MS methods, as detailed in the provided protocol, ensures reliable and reproducible results. A thorough understanding of Voclosporin's mechanism of action as a calcineurin inhibitor provides the necessary context for its application in immunological and pharmacological research. Researchers are advised to meticulously evaluate supplier documentation and adhere to validated analytical methods to ensure the integrity of their experimental data.
References
- 1. The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SnapShot: Ca2+-Calcineurin-NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The calcineurin/NFAT signaling pathway: a novel therapeutic target in leukemia and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dried blood spot LC-MS/MS quantification of voclosporin in renal transplant recipients using volumetric dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. T cell - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Voclosporin - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. What is the mechanism of Voclosporin? [synapse.patsnap.com]
- 15. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
The Synthesis and Application of Deuterated Analogues in Immunosuppressive Drug Monitoring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterated internal standards in the therapeutic drug monitoring (TDM) of essential immunosuppressive drugs: tacrolimus (B1663567), sirolimus, everolimus (B549166), and cyclosporine. The use of these stable isotope-labeled analogues in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for ensuring optimal patient outcomes by enabling precise dose adjustments. This guide provides a comprehensive overview of the synthesis of these deuterated compounds, detailed experimental protocols for their use in TDM, and a summary of the relevant pharmacological pathways.
Introduction: The Imperative for Precision in Immunosuppressant TDM
Immunosuppressive agents are pivotal in preventing allograft rejection in organ transplant recipients. However, their narrow therapeutic indices necessitate rigorous monitoring to balance efficacy with the risk of toxicity.[1] Over- or under-dosing can lead to severe adverse effects or organ rejection, respectively.[1] While immunoassays are available, they can be hampered by cross-reactivity with drug metabolites.[1] LC-MS/MS offers superior specificity and sensitivity, and the co-elution of a deuterated internal standard with the target analyte allows for accurate quantification by compensating for matrix effects and variations in sample preparation.[2]
Synthesis of Deuterated Analogues
The synthesis of deuterated analogues involves the selective replacement of one or more hydrogen atoms with deuterium (B1214612). This subtle mass change allows for differentiation by the mass spectrometer without significantly altering the physicochemical properties of the molecule. While detailed proprietary synthesis methods are often closely guarded, the following sections outline general strategies and published approaches for the synthesis of deuterated tacrolimus, sirolimus, everolimus, and cyclosporine.
Deuterated Tacrolimus ([¹³C, D₂]-Tacrolimus)
The synthesis of deuterated tacrolimus, such as [¹³C, D₂]-Tacrolimus, involves complex multi-step organic synthesis. While specific proprietary details are not publicly available, the general approach involves introducing isotopically labeled precursors at key stages of the synthesis of the tacrolimus molecule.
Deuterated Sirolimus (Sirolimus-d₃)
The synthesis of Sirolimus-d₃ can be achieved through methods described in patent literature, such as US6342507B1. This involves the use of deuterated reagents to introduce deuterium atoms at specific positions on the sirolimus macrocycle.
Deuterated Everolimus (Everolimus-d₄)
Everolimus is a derivative of sirolimus. Its deuterated analogue, Everolimus-d₄, can be synthesized from a deuterated sirolimus precursor. The synthesis involves the hydroxyethylation of the C40 hydroxyl group of the deuterated sirolimus macrocycle. This process is detailed in patents such as CN102127092B, which describes the preparation of everolimus from sirolimus. By starting with a deuterated sirolimus molecule, the corresponding deuterated everolimus can be produced.
Deuterated Cyclosporine (Cyclosporine-d₄)
A method for the preparation of deuterated Cyclosporine A has been described that involves a hydrogen-deuterium exchange reaction on the α-carbon of N-methylated amino acid residues. This reaction is carried out under basic conditions (pH 13.4) using a deuterated solvent. This approach allows for the introduction of deuterium atoms at specific sites within the cyclosporine molecule. The stability of the introduced deuterons is crucial, and it has been shown that they do not undergo back-exchange under neutral or acidic conditions, making them suitable for use as internal standards.[3] Patent US6605593B1 also describes the synthesis of deuterated cyclosporine analogs.
Signaling Pathways of Immunosuppressive Drugs
Understanding the mechanism of action of these drugs is crucial for interpreting TDM results and appreciating the importance of precise dosing.
Calcineurin Inhibitors: Tacrolimus and Cyclosporine
Tacrolimus and Cyclosporine exert their immunosuppressive effects by inhibiting the calcineurin signaling pathway, which is essential for T-cell activation.
mTOR Inhibitors: Sirolimus and Everolimus
Sirolimus and everolimus target the mammalian target of rapamycin (B549165) (mTOR), a key kinase involved in cell growth, proliferation, and survival.
Experimental Protocols for TDM by LC-MS/MS
The following sections provide detailed methodologies for the quantification of immunosuppressants in whole blood using deuterated internal standards.
General Experimental Workflow
The overall process involves sample preparation, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocol: Sample Preparation
-
Sample Collection: Collect whole blood samples in EDTA-containing tubes.
-
Aliquoting: Aliquot 50 µL of calibrator, quality control, or patient whole blood into a microcentrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the working internal standard solution (containing the deuterated analogue in methanol) to each tube.
-
Protein Precipitation: Add a protein precipitation agent (e.g., 100 µL of 0.1 M zinc sulfate (B86663) in methanol/water or acetonitrile).
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Detailed Experimental Protocol: LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of the four immunosuppressants.
| Parameter | Tacrolimus | Sirolimus | Everolimus | Cyclosporine A |
| LC Column | C18, 50 x 2.1 mm, 1.7 µm | C18, 50 x 2.1 mm, 1.7 µm | C18, 50 x 2.1 mm, 1.7 µm | C18, 50 x 2.1 mm, 2.7 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid | 0.1 mM Formic Acid and 0.05 mM Ammonium Acetate in Water | 2 mM Ammonium Acetate + 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid | Methanol with 0.1 mM Formic Acid and 0.05 mM Ammonium Acetate | Methanol + 0.1% Formic Acid | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.4 mL/min | 0.5 mL/min |
| Injection Volume | 10 µL | 5-20 µL | 5-20 µL | 20 µL |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (Analyte) | 821.5 -> 768.5 | 931.7 -> 864.6 | 975.6 -> 908.6 | 1220.8 -> 1203.8 |
| MRM Transition (Deuterated IS) | 824.5 -> 771.5 ([¹³C, D₂]-Tacrolimus) | 934.7 -> 864.6 (Sirolimus-d₃) | 979.6 -> 912.6 (Everolimus-d₄) | 1224.8 -> 1207.8 (Cyclosporine-d₄) |
Quantitative Data Summary
The following tables provide a summary of typical validation parameters for LC-MS/MS methods for the quantification of immunosuppressants using deuterated internal standards.
Table 1: Method Validation Parameters
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Tacrolimus | 0.5 | 0.5 - 42.2 | < 10 | < 10 | 90-110 | |
| Sirolimus | 0.6 | 0.6 - 49.2 | < 10 | < 10 | 90-110 | |
| Everolimus | 0.5 | 0.5 - 40.8 | < 15 | < 15 | 85-115 | |
| Cyclosporine A | 2.0 | 2.0 - 1250 | < 15 | < 15 | 85-115 |
Table 2: Mass Spectrometry Transitions (m/z)
| Compound | Precursor Ion [M+NH₄]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) | Reference |
| Tacrolimus | 821.5 | 768.5 | 786.5 | |
| [¹³C, D₂]-Tacrolimus | 824.5 | 771.5 | - | |
| Sirolimus | 931.7 | 864.6 | 882.6 | |
| Sirolimus-d₃ | 934.7 | 864.6 | - | |
| Everolimus | 975.6 | 908.6 | 890.6 | |
| Everolimus-d₄ | 979.6 | 912.6 | - | |
| Cyclosporine A | 1220.8 | 1203.8 | 1185.8 | |
| Cyclosporine-d₄ | 1224.8 | 1207.8 | - |
Conclusion
The use of deuterated analogues as internal standards in LC-MS/MS-based TDM of immunosuppressive drugs represents the pinnacle of analytical precision and accuracy in clinical practice. This guide has provided an overview of the synthesis, application, and underlying pharmacology of these critical tools. While the synthesis of these complex molecules is challenging, their commercial availability has revolutionized the ability of clinicians to optimize immunosuppressive therapy, thereby improving patient outcomes and minimizing the risks associated with transplantation. Continued research and development in this area will further refine these indispensable analytical methods.
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry quantitation of immunosuppressive drugs in clinical specimens using online solid-phase extraction and accurate-mass full scan-single ion monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Stability of Voclosporin-d4 Stock Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the long-term stability of Voclosporin-d4 stock solutions. As a deuterated analog of the novel calcineurin inhibitor Voclosporin, understanding its stability is paramount for accurate and reproducible experimental outcomes in research and drug development. This document synthesizes available data on storage conditions, details relevant experimental protocols for stability assessment, and illustrates the critical signaling pathway associated with Voclosporin's mechanism of action.
Understanding Voclosporin and its Mechanism of Action
Voclosporin is a semi-synthetic analog of cyclosporine A that exhibits a more potent and predictable immunosuppressive effect.[1][2] Its primary mechanism of action involves the inhibition of calcineurin, a calcium-calmodulin-activated serine/threonine-specific protein phosphatase.[1][3] By binding to cyclophilin, Voclosporin forms a complex that inhibits calcineurin's phosphatase activity. This, in turn, prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] The inhibition of NFAT translocation leads to a downstream reduction in the transcription of early inflammatory cytokines such as Interleukin-2 (IL-2), ultimately suppressing T-cell activation and proliferation.
Long-Term Stability of this compound Stock Solutions
Direct, long-term quantitative stability data for this compound stock solutions is not extensively published in peer-reviewed literature. However, based on supplier recommendations and the chemical nature of the compound, general guidelines for storage can be established to ensure solution integrity. It is crucial for researchers to perform their own stability assessments for critical applications.
Recommended Storage Conditions
The stability of this compound stock solutions is dependent on several factors, including the solvent, storage temperature, and exposure to light and air. The following table summarizes the generally recommended storage conditions based on information from various suppliers.
| Solvent | Storage Temperature | Recommendations & Considerations |
| Dimethyl Sulfoxide (DMSO) | -20°C or -80°C | Recommended for long-term storage. Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Solutions should be stored in tightly sealed containers. |
| Ethanol | 2-8°C | Suitable for short-term storage. Should be stored in tightly sealed containers to prevent evaporation. |
| Distilled Water & Ethanol (50:50 v/v) | Not specified, likely short-term | Voclosporin has shown solubility in this mixture. Long-term stability in aqueous-organic mixtures is generally lower than in anhydrous organic solvents. |
Note: this compound as a solid is typically stored at -20°C, protected from light and moisture.
Insights from Forced Degradation Studies
Forced degradation studies, while not representative of long-term storage, provide valuable information on the potential degradation pathways of Voclosporin. These studies subject the drug substance to harsh conditions to accelerate degradation and identify potential degradants. A study on Voclosporin revealed its susceptibility to acidic, alkaline, and oxidative conditions.
| Stress Condition | Reagents and Conditions |
| Acidic Degradation | 1N HCl, refluxed at 60℃ for one hour. |
| Alkaline Degradation | 1N NaOH, refluxed at 60℃ for 30 minutes. |
| Oxidative Degradation | 10% H₂O₂, at 60°C for 30 minutes. |
| Thermal Degradation | Dry heat at 105°C for 1 hour. |
| Neutral Hydrolysis | Refluxed in water at 60°C for 1 hour. |
These findings suggest that to ensure the long-term stability of this compound stock solutions, it is crucial to use high-purity, anhydrous solvents and to protect the solutions from acidic or basic contaminants and oxidizing agents.
Experimental Protocols for Stability Assessment
To ensure the accuracy of experimental results, it is recommended to periodically assess the stability of this compound stock solutions, especially if stored for extended periods. The following outlines a general experimental protocol for a stability study using High-Performance Liquid Chromatography (HPLC), a widely used and reliable analytical technique for this purpose.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the chosen solvent (e.g., DMSO) to prepare a stock solution of a specific concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to be used in the HPLC analysis. These solutions should cover a range of concentrations to establish a calibration curve.
-
Sample Solution: The this compound stock solution being tested for stability will serve as the sample solution. It may need to be diluted with the mobile phase to fall within the concentration range of the calibration curve.
HPLC Method
A stability-indicating HPLC method is crucial for separating the intact drug from any potential degradation products. The following is an example of an HPLC method that has been used for the analysis of Voclosporin.
-
Column: C18 Kromasil (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% Orthophosphoric acid in water: Acetonitrile (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 282 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Stability Assessment Procedure
-
Initial Analysis (Time Zero): Analyze the freshly prepared this compound stock solution using the validated HPLC method to determine its initial purity.
-
Storage: Store the stock solution under the desired long-term storage conditions (e.g., -20°C in aliquots).
-
Periodic Analysis: At specified time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a sample aliquot, bring it to room temperature, and analyze it using the same HPLC method.
-
Data Analysis: Compare the peak area of the this compound in the stored sample to that of a freshly prepared standard solution of the same theoretical concentration. The percentage of remaining this compound can be calculated to determine the stability. Any new peaks observed in the chromatogram of the stored sample would indicate the formation of degradation products.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.
Caption: Signaling pathway of Voclosporin's inhibitory action on calcineurin and T-cell activation.
Conclusion
While specific, long-term quantitative stability data for this compound stock solutions remains limited in the public domain, this guide provides a framework for researchers to ensure the integrity and reliability of their experimental work. By adhering to the recommended storage conditions, understanding the potential degradation pathways, and implementing robust stability assessment protocols, scientists can confidently utilize this compound in their studies. The provided diagrams offer a clear visual representation of both the practical workflow for stability testing and the fundamental mechanism of action of this potent immunosuppressant. For critical long-term studies, in-house stability validation is strongly recommended.
References
Methodological & Application
Quantitative Bioanalysis of Voclosporin in Human Whole Blood Using LC-MS/MS with Voclosporin-d4 Internal Standard
Application Note AP-VCS-001
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Voclosporin (B1684031) in human whole blood. The method utilizes a stable isotope-labeled internal standard, Voclosporin-d4, and a simple protein precipitation procedure for sample preparation. Chromatographic separation is achieved on a C8 reversed-phase column followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method is validated over a linear range of 1 to 200 ng/mL and demonstrates excellent accuracy and precision, making it suitable for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
Voclosporin is a potent calcineurin inhibitor used as an immunosuppressant, particularly in the treatment of lupus nephritis.[1][2] Accurate monitoring of its concentration in biological matrices is crucial for optimizing therapeutic outcomes while minimizing toxicity.[3] This document provides a detailed protocol for the determination of Voclosporin in human whole blood using LC-MS/MS (B15284909), a technique that offers high selectivity and sensitivity.[1] The use of a deuterated internal standard, this compound, ensures high accuracy and compensates for matrix effects and variability in sample processing.[3][4]
Mechanism of Action: Calcineurin Inhibition
Voclosporin exerts its immunosuppressive effect by inhibiting calcineurin, a protein phosphatase.[5] In activated T-cells, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus.[1] Nuclear NFAT then initiates the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2), leading to T-cell activation and proliferation.[6] By blocking calcineurin, Voclosporin prevents NFAT dephosphorylation, thereby suppressing the immune response.[3]
Figure 1: Voclosporin's Mechanism of Action.
Experimental Protocols
Materials and Reagents
-
Voclosporin and this compound reference standards
-
HPLC-grade methanol (B129727) and acetonitrile
-
Glacial acetic acid
-
Sodium acetate
-
Zinc sulfate (B86663) (0.2 M solution)
-
Ultrapure water
-
Human whole blood (with anticoagulant)
Stock and Working Solutions Preparation
-
Voclosporin Stock Solution (1 mg/mL): Prepare in methanol.
-
This compound Stock Solution (1 mg/mL): Prepare in methanol.
-
Internal Standard (IS) Working Solution (3.5 ng/mL): Dilute the this compound stock solution in a precipitation reagent mixture of methanol and 0.2 M ZnSO₄ (8:2, v/v). Prepare this solution fresh daily.[3]
-
Calibration Standards and Quality Controls (QCs): Prepare by spiking appropriate amounts of Voclosporin stock solution into blank human whole blood.
Sample Preparation: Protein Precipitation
-
Aliquot 100 µL of human whole blood (calibrator, QC, or unknown sample) into a microcentrifuge tube.[1]
-
Add a specified volume of the IS Working Solution (containing methanol, ZnSO₄, and this compound).[3]
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS System and Conditions
The analysis is performed on a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Zorbax SB-C8, 2.1 x 12.5 mm, 5 µm[3] |
| Column Temperature | 60 °C[3] |
| Mobile Phase A | Water with 0.02% glacial acetic acid and 0.02 mM sodium acetate[3] |
| Mobile Phase B | Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate[3] |
| Flow Rate | 0.5 mL/min for elution[3] |
| Injection Volume | 20 µL[3] |
| LC Gradient | A two-step process involving an initial wash with water-acetonitrile followed by elution with water-methanol.[1][3] |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ion Source | Electrospray Ionization (ESI), Positive Mode[1] |
| IonSpray Voltage | 5000 V[3] |
| Temperature | 550 °C[3] |
| MRM Transitions | See Table 3 |
| Dwell Time | 350 ms per transition[3] |
| Declustering Potential (DP) | 60 V[3] |
| Fragmentation Potential (FP) | 400 V[3] |
Table 3: MRM Transitions for Voclosporin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Voclosporin | 1236.8 | 1112.8 | [M+Na]⁺ adduct[3] |
| This compound | 1240.8 | 1112.8 | [M+Na]⁺ adduct, same product ion as analyte[3] |
Experimental Workflow
The overall analytical process from sample receipt to final data reporting is outlined below.
Figure 2: LC-MS/MS Bioanalytical Workflow.
Quantitative Data Summary
The method was validated according to established guidelines. A summary of the validation parameters is presented below.
Table 4: Calibration Curve and LLOQ
| Parameter | Result |
| Linear Dynamic Range | 1 - 200 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[3] |
| LLOQ Precision (%CV) | 9.6%[3] |
| LLOQ Accuracy (%) | 98.9%[3] |
Table 5: Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Precision (%CV) | Accuracy (%) |
| Low | 3 | 4.9% | 105.3% |
| Medium | 80 | 1.9% | 93.9% |
| High | 175 | 3.8% | 99.7% |
| Data summarized from reference[3]. |
Conclusion
The described LC-MS/MS method provides a reliable, rapid, and accurate means for the quantitative determination of Voclosporin in human whole blood. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a clinical or research setting. The validation data confirms that the method meets the criteria for bioanalytical method validation, ensuring the integrity of the generated data for pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Dried blood spot LC-MS/MS quantification of voclosporin in renal transplant recipients using volumetric dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpra.com [ijpra.com]
- 6. chromatographytoday.com [chromatographytoday.com]
Standard Operating Protocol for the Quantitative Analysis of Voclosporin using Voclosporin-d4
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed standard operating protocol (SOP) for the quantitative analysis of voclosporin (B1684031) in human whole blood and dried blood spot (DBS) samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Voclosporin-d4 (B1159558), a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision. This method is suitable for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and other clinical research applications.
Voclosporin is a potent calcineurin inhibitor immunosuppressant used in the treatment of lupus nephritis (LN).[1] Accurate quantification of voclosporin is crucial for optimizing dosing regimens to maximize therapeutic efficacy while minimizing toxicity.[2] The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation and instrument response.[2]
Experimental Protocols
Materials and Reagents
-
Voclosporin analytical standard
-
This compound internal standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Zinc Sulfate (ZnSO₄), 0.2M solution
-
Glacial Acetic Acid
-
Sodium Acetate
-
Human whole blood (for calibration standards and quality controls)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: Zorbax SB-C8, 2.1 x 12.5 mm, or equivalent[3]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
3.1. Stock Solutions:
-
Prepare individual stock solutions of voclosporin and this compound in methanol at a concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
3.2. Working Solutions:
-
Prepare working solutions of voclosporin by serial dilution of the stock solution with methanol to create a range of concentrations for calibration standards and quality controls.
-
Prepare a working solution of this compound in the precipitation reagent (see section 4.1) at a concentration of 3.5 ng/mL.[4]
3.3. Calibration Standards (CS) and Quality Controls (QC):
-
Spike drug-free human whole blood with the voclosporin working solutions to prepare a series of calibration standards and at least three levels of quality controls (low, medium, and high).
-
The analytical range for voclosporin in whole blood is typically 1-200 ng/mL. For dried blood spots, a range of 10-600 µg/L has been validated.
Sample Preparation
4.1. Whole Blood - Protein Precipitation:
-
To 100 µL of whole blood sample (CS, QC, or unknown), add 400 µL of precipitation reagent (Methanol:0.2M ZnSO₄, 8:2 v/v) containing 3.5 ng/mL of this compound.
-
Vortex the mixture thoroughly.
-
Allow the samples to stand for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at a sufficient speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4.2. Dried Blood Spots (DBS):
-
Spot a known volume of blood onto the DBS card and allow it to dry completely.
-
Punch out the dried blood spot.
-
Perform an extraction of voclosporin from the DBS sample.
-
Add the this compound internal standard prior to the sample purification step.
LC-MS/MS Analysis
5.1. Liquid Chromatography Conditions:
-
Column: Zorbax SB-C8, 2.1 x 12.5 mm
-
Column Temperature: 60°C
-
Mobile Phase A: Water/Acetonitrile with 0.02% glacial acetic acid and 0.02 mM sodium acetate
-
Mobile Phase B: Water/Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate
-
Flow Rate: As optimized for the specific HPLC system
-
Injection Volume: Appropriate for the instrument sensitivity
5.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
The specific precursor and product ion transitions for voclosporin and this compound should be optimized on the mass spectrometer being used.
Data Presentation
The following tables summarize typical quantitative data obtained during method validation for voclosporin analysis.
Table 1: LC-MS/MS Method Validation Parameters for Voclosporin in Human Whole Blood
| Parameter | Result | Reference |
| Linearity Range | 1 - 200 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | |
| Inter-assay Precision (%CV) | < 15% | |
| Inter-assay Accuracy (%Bias) | ± 15% |
Table 2: Precision and Accuracy Data for Voclosporin Quality Control Samples in Whole Blood
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low (LQC) | 3 | 4.9 | 105.3 | 2.5 - 12.5 | 90 - 113 |
| Medium (MQC) | 80 | 1.9 | 93.9 | 2.5 - 12.5 | 90 - 113 |
| High (HQC) | 175 | 2.9 | 99.7 | 2.5 - 12.5 | 90 - 113 |
Mandatory Visualization
Voclosporin Mechanism of Action: Calcineurin-NFAT Signaling Pathway
Caption: Voclosporin inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.
Experimental Workflow for Voclosporin Quantitative Analysis
Caption: Workflow for the quantitative analysis of voclosporin in whole blood by LC-MS/MS.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dried blood spot LC-MS/MS quantification of voclosporin in renal transplant recipients using volumetric dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Application Note: High-Efficiency Liquid-Liquid Extraction of Voclosporin from Human Whole Blood for LC-MS/MS Analysis
Introduction
Voclosporin (B1684031) is a novel calcineurin inhibitor approved for the treatment of lupus nephritis. As a potent immunosuppressant with a narrow therapeutic window, accurate monitoring of its concentration in whole blood is crucial for optimizing therapeutic efficacy while minimizing toxicity. This application note describes a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of voclosporin from human whole blood samples prior to quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Voclosporin is a large, lipophilic molecule that is practically insoluble in water, making LLE with a water-immiscible organic solvent an effective method for its extraction from a complex biological matrix like whole blood.[1][2][3][4] This protocol is designed to provide high extraction recovery and a clean extract, thereby minimizing matrix effects and ensuring accurate and precise quantification. While a specific LLE protocol for voclosporin is not widely published, this method has been developed based on established protocols for similar calcineurin inhibitors, such as cyclosporine and tacrolimus.
Principle of the Method
This LLE method is based on the differential solubility of voclosporin in an aqueous matrix (whole blood) and a water-immiscible organic solvent. Whole blood samples are first treated to lyse the red blood cells and release the drug. An organic solvent is then added to the sample, and vigorous mixing facilitates the partitioning of the lipophilic voclosporin from the aqueous phase into the organic phase. After phase separation by centrifugation, the organic layer containing voclosporin is collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS analysis.
Materials and Reagents
-
Voclosporin analytical standard
-
Internal Standard (IS) (e.g., deuterated voclosporin or a structurally similar compound like ascomycin)
-
Human whole blood (with anticoagulant, e.g., K2-EDTA)
-
Methanol (B129727) (HPLC grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Zinc sulfate (B86663) (ZnSO₄), 0.2 M aqueous solution
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
Experimental Protocols
1. Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve voclosporin analytical standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol to create working standards for calibration curve and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard in methanol at a concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human whole blood to prepare CC samples (e.g., 1, 5, 10, 50, 100, 200 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 3, 80, and 175 ng/mL).
2. Sample Preparation: Liquid-Liquid Extraction Protocol
-
Sample Aliquoting: Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard: Add 25 µL of the internal standard working solution to each tube.
-
Cell Lysis: Add 100 µL of 0.2 M zinc sulfate solution to each tube. Vortex for 10 seconds to lyse the red blood cells and precipitate proteins.
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the extraction of voclosporin into the organic phase.
-
-
Phase Separation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulate matter.
-
Sample Injection: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
Data Presentation
The following tables summarize the expected performance characteristics of a voclosporin assay using a robust extraction method. The data is based on a validated protein precipitation method for voclosporin, as a direct LLE method's quantitative data is not available in the literature.[5] Recovery data is based on published methods for the related compound, cyclosporine.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Linearity Model | Linear, 1/x weighting |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 15% | < 15% | ± 20% |
| Low QC | 3 | < 10% | < 10% | ± 15% |
| Mid QC | 80 | < 10% | < 10% | ± 15% |
| High QC | 175 | < 10% | < 10% | ± 15% |
Data adapted from a validated protein precipitation LC-MS/MS method for voclosporin.
Table 3: Extraction Recovery and Matrix Effect
| Analyte | Extraction Recovery (Expected) | Matrix Effect (Expected) |
| Voclosporin | > 85% | Minimal with IS |
Expected recovery is based on LLE methods for cyclosporine.
Downstream Analysis: LC-MS/MS Conditions
A validated LC-MS/MS method is essential for the accurate quantification of voclosporin. The following are suggested starting parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or similar reversed-phase column (e.g., Zorbax SB-C8, 2.1 x 12.5 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for voclosporin and the internal standard should be optimized. For voclosporin, a potential transition to monitor is the [M+Na]+ adduct.
The described liquid-liquid extraction protocol provides a robust and efficient method for the extraction of voclosporin from human whole blood. This sample preparation technique, in conjunction with a validated LC-MS/MS method, is suitable for therapeutic drug monitoring and pharmacokinetic studies of voclosporin, enabling researchers and clinicians to ensure optimal drug exposure and patient safety.
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Voclosporin.
Caption: Logical Steps in Voclosporin LLE.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voclosporin: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis [mdpi.com]
- 5. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protein Precipitation Protocol for the Quantification of Voclosporin in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Voclosporin (B1684031) is a novel calcineurin inhibitor that has demonstrated efficacy in the treatment of lupus nephritis. Accurate quantification of voclosporin in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note provides a detailed protocol for the extraction of voclosporin from human plasma using a simple and efficient protein precipitation method, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
Protein precipitation is a widely used technique for the removal of proteins from biological matrices prior to analysis.[1] This method involves the addition of an organic solvent or an acid to the plasma sample, which disrupts the protein structure, leading to their precipitation.[1] The precipitated proteins are then separated by centrifugation, and the resulting supernatant, containing the analyte of interest, is collected for analysis. This protocol is based on a validated method for voclosporin in whole blood and has been adapted for plasma samples.[2][3]
Experimental Protocols
Materials and Reagents
-
Human plasma (with anticoagulant)
-
Voclosporin analytical standard
-
Deuterated voclosporin (voclosporin-d4) or other suitable internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Zinc Sulfate (B86663) (ZnSO4), 0.2 M solution
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
96-well collection plates (optional)
Preparation of Internal Standard (IS) Working Solution
A working solution of the internal standard (e.g., deuterated voclosporin) should be prepared in the protein precipitating solvent.[2] The concentration of the IS should be optimized to yield a consistent and robust signal in the LC-MS/MS analysis.
Sample Preparation Workflow
Caption: Workflow for voclosporin extraction from plasma.
Detailed Protocol
-
Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature.
-
Sample Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add the appropriate volume of the internal standard working solution to each plasma sample. The use of a stable isotopically labeled internal standard like this compound is recommended to compensate for matrix effects and variability in extraction.
-
Protein Precipitation:
-
Method A (Methanol/Zinc Sulfate): Add a mixture of methanol and 0.2 M ZnSO4 to the plasma sample. A common ratio is 3:1 (v/v) of precipitant to plasma. For a 100 µL sample, this would be 300 µL of the precipitant mixture.
-
Method B (Acetonitrile): Add three volumes of cold acetonitrile (e.g., 300 µL for a 100 µL plasma sample) to the plasma. Acetonitrile is a highly effective precipitating agent for plasma samples.
-
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
Sample Analysis: The collected supernatant can be directly injected into the LC-MS/MS system for analysis.
Data Presentation
The following table summarizes the validation data from a study on voclosporin in human whole blood using a protein precipitation method with methanol and zinc sulfate. While this data is for whole blood, it provides a good indication of the expected performance of the method in plasma.
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL |
| Inter-day Precision (CV%) | 1.6% - 5.2% |
| Inter-day Accuracy (% Bias) | Within ± 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
CV: Coefficient of Variation
Discussion
The choice of precipitating agent can influence the efficiency of protein removal and the extent of matrix effects. While the validated method for whole blood utilizes a methanol/zinc sulfate mixture, acetonitrile is also a widely used and effective precipitating agent for plasma samples. It is recommended to evaluate both methods to determine the optimal conditions for your specific LC-MS/MS system and assay requirements.
Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis. The use of a stable isotope-labeled internal standard is crucial to mitigate these effects. Further optimization of the mobile phase and chromatographic conditions can also help to minimize the impact of co-eluting matrix components.
Conclusion
This application note provides a straightforward and robust protein precipitation protocol for the extraction of voclosporin from human plasma. The method is simple, rapid, and suitable for high-throughput analysis, making it a valuable tool for researchers, scientists, and drug development professionals involved in the study of voclosporin.
References
Application Note: High-Throughput Analysis of Voclosporin in Dried Blood Spot Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of voclosporin (B1684031) in dried blood spot (DBS) samples. Voclosporin, a potent calcineurin inhibitor, is approved for the treatment of active lupus nephritis.[1][2] Therapeutic drug monitoring of voclosporin is crucial to optimize dosing regimens, ensuring efficacy while minimizing toxicity.[1] DBS sampling offers a minimally invasive alternative to traditional venous blood draws, enabling remote sample collection and simplifying logistics.[3] This method utilizes a protein precipitation extraction procedure and a stable isotopically labeled internal standard (Voclosporin-D4) for accurate quantification. The method has been validated following the current ICH M10 guidelines and is suitable for pharmacokinetic studies and therapeutic drug monitoring.[1]
Introduction
Voclosporin is an immunosuppressive agent used in the management of lupus nephritis.[1][2] Due to its narrow therapeutic index, monitoring voclosporin blood concentrations is essential for personalized medicine. Dried blood spot (DBS) sampling has emerged as a patient-centric approach for sample collection, requiring only a small volume of blood and offering advantages in terms of sample stability, storage, and transportation.[3] This note details a validated LC-MS/MS method for the determination of voclosporin from DBS samples, providing a reliable tool for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Voclosporin reference standard (purity ≥98.00%)[4]
-
This compound (internal standard)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Zinc Sulfate (0.2 M)
-
Glacial Acetic Acid
-
Sodium Acetate
-
HemaXis™ volumetric blood spot devices or other suitable DBS cards[1]
Sample Preparation
-
DBS Sample Collection: Collect blood samples onto HemaXis™ volumetric blood spot devices or other validated DBS cards.[1] Allow the spots to dry at ambient temperature for at least 2 hours.
-
DBS Punching: Punch a 3.2 mm disc from the center of the dried blood spot.
-
Extraction:
-
Place the DBS disc into a 96-well plate.
-
Add 100 µL of the extraction solution (Methanol containing 0.2 M Zinc Sulfate and the internal standard, this compound).
-
Seal the plate and vortex for 15 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
-
Sample Injection: Transfer the supernatant to a new 96-well plate for injection into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system |
| Column | Zorbax SB-C8, 2.1 x 12.5 mm, or equivalent |
| Column Temperature | 60°C |
| Mobile Phase A | Water with 0.02% glacial acetic acid and 0.02 mM sodium acetate |
| Mobile Phase B | Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Gradient | A suitable gradient to ensure the separation of voclosporin and the internal standard from matrix interferences. |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer such as an Applied Biosystems/MDS-Sciex API3000 or equivalent[5] |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MRM Transitions | Voclosporin: 1236.8 → 1112.8 (Na+ adduct) This compound: To be optimized based on the deuterated standard. |
| Dwell Time | 100 ms |
| Collision Gas | Nitrogen |
Method Validation Summary
The method was successfully validated according to the current ICH M10 guidelines.[1]
| Parameter | Result |
| Dynamic Range | 10 - 600 µg/L |
| Correlation Coefficient (r²) | > 0.9978 |
| Lower Limit of Quantitation (LLOQ) | 10 µg/L |
| Within-run Precision | Within acceptance criteria |
| Between-run Precision | Within acceptance criteria |
| Within-run Accuracy | Within acceptance criteria |
| Between-run Accuracy | Within acceptance criteria |
Experimental Workflow
Caption: Experimental workflow for Voclosporin analysis in DBS samples.
Voclosporin Signaling Pathway
Caption: Mechanism of action of Voclosporin in T-cells.
Conclusion
The described LC-MS/MS method for the analysis of voclosporin in dried blood spot samples is sensitive, specific, and reliable. The use of DBS simplifies sample collection and handling, making it a valuable tool for therapeutic drug monitoring and pharmacokinetic studies in various clinical and research settings. This method provides an efficient workflow for the accurate quantification of voclosporin, aiding in the optimization of patient treatment.[1]
References
- 1. Dried blood spot LC-MS/MS quantification of voclosporin in renal transplant recipients using volumetric dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Application of Voclosporin-d4 in Pharmacokinetic Studies of Voclosporin
Application Note & Protocol
Introduction
Voclosporin (B1684031) is a novel calcineurin inhibitor (CNI) approved for the treatment of lupus nephritis.[1] As a potent immunosuppressant, its therapeutic window is narrow, necessitating careful therapeutic drug monitoring (TDM) and detailed pharmacokinetic (PK) studies to ensure efficacy while minimizing toxicity.[1][2] Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Voclosporin-d4, a deuterated analog of voclosporin, serves as an ideal internal standard for the accurate quantification of voclosporin in biological matrices such as whole blood. Its use corrects for variability in sample preparation and matrix effects, ensuring the reliability of pharmacokinetic data.[3][4]
This document provides detailed protocols for the use of this compound in the LC-MS/MS-based quantification of voclosporin in human whole blood for pharmacokinetic studies. It also outlines the mechanism of action of voclosporin and presents a typical experimental workflow.
Mechanism of Action: Calcineurin Inhibition
Voclosporin exerts its immunosuppressive effect by inhibiting calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[5][6] In T-lymphocytes, calcineurin dephosphorylates the nuclear factor of activated T-cells (NFAT), enabling its translocation into the nucleus.[7] Nuclear NFAT then initiates the transcription of genes encoding pro-inflammatory cytokines, most notably Interleukin-2 (IL-2).[6][8] By blocking calcineurin, voclosporin prevents NFAT dephosphorylation, thereby inhibiting T-cell activation and proliferation.[5][8] Beyond its immunomodulatory effects on T-cells, voclosporin is also thought to stabilize podocytes in the kidneys, contributing to its efficacy in reducing proteinuria in lupus nephritis.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dried blood spot LC-MS/MS quantification of voclosporin in renal transplant recipients using volumetric dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voclosporin: A comprehensive review of its role as a novel calcineurin inhibitor in the management of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Voclosporin? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Voclosporin Mechanism & Lupus Nephritis Treatment | Next-Gen Calcineurin Inhibitor Explained | RHAPP [contentrheum.com]
Application Notes and Protocols for Therapeutic Drug Monitoring of Voclosporin in Lupus Nephritis Patients using Voclosporin-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voclosporin (B1684031) is a novel calcineurin inhibitor (CNI) approved for the treatment of active lupus nephritis (LN) in conjunction with a background immunosuppressive therapy regimen.[1][2] As a structural analogue of cyclosporine A, voclosporin exhibits a more predictable pharmacokinetic and pharmacodynamic profile, which has led to the suggestion that routine therapeutic drug monitoring (TDM) may not be necessary for all patients.[2][3][4][5] However, in specific clinical scenarios, for pharmacokinetic/pharmacodynamic (PK/PD) studies, or in patients with certain comorbidities, TDM of voclosporin could be a valuable tool to optimize treatment, minimize toxicity, and ensure therapeutic efficacy.[6]
These application notes provide a detailed protocol for the quantitative analysis of voclosporin in human whole blood or dried blood spots (DBS) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with voclosporin-d4 (B1159558) as the internal standard.
Mechanism of Action of Voclosporin in Lupus Nephritis
Voclosporin exerts its immunosuppressive effect by inhibiting calcineurin, a calcium- and calmodulin-dependent serine/threonine protein phosphatase.[1][6] By binding to cyclophilin A, voclosporin forms a complex that inhibits the phosphatase activity of calcineurin.[6] This inhibition prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a key transcription factor.[6][7] Consequently, NFAT is unable to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines such as Interleukin-2 (IL-2).[6][7] The reduction in IL-2 production leads to decreased T-cell proliferation and a dampening of the autoimmune response that drives the pathogenesis of lupus nephritis.[6][7] Beyond its immunomodulatory effects on T-cells, voclosporin is also believed to stabilize podocytes, the specialized cells in the kidney crucial for filtration, thereby contributing to the reduction of proteinuria.[3][8]
Caption: Voclosporin's mechanism of action in T-cell activation inhibition.
Experimental Protocols
Sample Collection and Preparation
a. Whole Blood Sample Collection:
-
Collect 3-5 mL of whole blood in EDTA-containing tubes.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Samples can be stored at 2-8°C for up to 72 hours before analysis. For longer-term storage, freeze at -20°C or -80°C.
b. Dried Blood Spot (DBS) Sample Collection:
-
Use volumetric absorptive microsampling devices for accurate sample collection.
-
Apply the device to a fresh capillary blood sample (e.g., from a finger prick) until the tip is completely filled.
-
Allow the DBS samples to dry at ambient temperature for at least 3 hours.
-
Store the dried spots in a sealed bag with a desiccant at room temperature until analysis.
c. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of whole blood or a reconstituted DBS sample, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 350 µL of a protein precipitation solution (e.g., methanol (B129727) containing 0.2 M zinc sulfate).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. idexxbioanalytics.com [idexxbioanalytics.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Voclosporin: A comprehensive review of its role as a novel calcineurin inhibitor in the management of systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dried blood spot LC-MS/MS quantification of voclosporin in renal transplant recipients using volumetric dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Voclosporin in Human Urine using LC-MS/MS
Introduction
Voclosporin (B1684031) is a potent calcineurin inhibitor used as an immunosuppressant, particularly in the treatment of lupus nephritis. Monitoring its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. While blood is the primary matrix for monitoring systemic exposure, urine analysis can provide valuable information on the excretion and metabolism of the drug. This application note details robust and reliable sample preparation techniques for the quantitative analysis of voclosporin in human urine by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document provides two distinct, optimized protocols for the extraction of voclosporin from urine: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are designed to minimize matrix effects and achieve high recovery, ensuring accurate and precise quantification suitable for clinical research and drug development.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Methyl tert-butyl ether (MTBE), Isopropanol (IPA), all LC-MS grade.
-
Reagents: Formic acid (FA), Ammonium acetate, Zinc sulfate (B86663) heptahydrate, Ultrapure water.
-
Standards: Voclosporin analytical standard, Voclosporin-d4 (B1159558) (internal standard).
-
SPE Cartridges: C18 SPE cartridges (e.g., 100 mg, 3 mL).
-
Collection tubes: Polypropylene tubes (15 mL and 2 mL).
-
Equipment: Centrifuge, vortex mixer, sample evaporator, LC-MS/MS system.
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of voclosporin and this compound (Internal Standard, IS) in methanol.
-
Working Standard Solutions: Serially dilute the voclosporin primary stock with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and QC samples.
-
IS Working Solution: Dilute the this compound primary stock with methanol to a final concentration of 100 ng/mL.
-
Calibration and QC Samples: Spike blank human urine with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Urine Sample Pre-treatment
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 15 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Use the supernatant for the extraction procedures.
Protocol 1: Solid-Phase Extraction (SPE)
This protocol utilizes C18 cartridges to extract voclosporin from the urine matrix.
-
Sample Preparation: To 1 mL of urine supernatant, add 20 µL of the 100 ng/mL IS working solution and vortex.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 20% methanol in water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elution: Elute voclosporin and the IS from the cartridge with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol provides an alternative extraction method using an organic solvent.
-
Sample Preparation: To 1 mL of urine supernatant, add 20 µL of the 100 ng/mL IS working solution and vortex.
-
Extraction: Add 4 mL of methyl tert-butyl ether (MTBE) to the sample.
-
Mixing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate voclosporin from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Voclosporin: [Precursor Ion] > [Product Ion]
-
This compound: [Precursor Ion + 4] > [Product Ion + 4]
-
(Note: Specific MRM transitions should be optimized for the instrument in use.)
Data Presentation
The following tables summarize the expected performance characteristics of the described methods.
Table 1: Method Validation Parameters for SPE and LLE
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.995 | ≥ 0.99 |
| LLOQ (ng/mL) | 0.5 | 1.0 | S/N > 10 |
| ULOQ (ng/mL) | 500 | 500 | - |
Table 2: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | SPE | LLE | ||
| Accuracy (%) | Precision (%RSD) | Accuracy (%) | Precision (%RSD) | ||
| Low | 1.5 | 98.5 | 6.2 | 95.8 | 8.5 |
| Medium | 75 | 101.2 | 4.5 | 99.1 | 6.1 |
| High | 400 | 99.8 | 3.8 | 102.4 | 5.3 |
Table 3: Recovery and Matrix Effect
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Recovery (%) | ||
| Voclosporin | 92.5 | 85.3 |
| This compound | 94.1 | 86.8 |
| Matrix Effect (%) | ||
| Voclosporin | 95.8 | 91.2 |
| This compound | 96.3 | 92.5 |
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for Voclosporin in Urine.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Voclosporin in Urine.
Conclusion
The Solid-Phase Extraction and Liquid-Liquid Extraction methods presented here are effective for the sample preparation of voclosporin in human urine for LC-MS/MS analysis. Both protocols demonstrate high recovery and minimal matrix effects, leading to accurate and precise quantification. The choice between SPE and LLE may depend on laboratory resources, desired throughput, and specific sample characteristics. These methods provide a solid foundation for researchers and drug development professionals engaged in the analysis of voclosporin.
Troubleshooting & Optimization
Technical Support Center: Quantification of Voclosporin using LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantification of Voclosporin by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the most common matrix effects observed in Voclosporin quantification?
The most common matrix effect encountered is ion suppression, primarily caused by co-eluting endogenous components from the biological matrix, such as phospholipids (B1166683) and proteins.[1][2] Ion enhancement can also occur but is less frequently reported. These effects can lead to inaccurate and irreproducible results.[2]
Q2: Which sample preparation technique is recommended to minimize matrix effects for Voclosporin analysis in whole blood?
Protein precipitation (PPT) is a widely used, rapid, and effective method for Voclosporin extraction from whole blood.[3][4] However, for cleaner extracts and potentially reduced matrix effects, more rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed. The choice of technique often depends on the required sensitivity and the complexity of the sample matrix.
Q3: What is the recommended internal standard (IS) for Voclosporin quantification?
A stable isotope-labeled (SIL) internal standard, such as Voclosporin-D4, is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation for any signal suppression or enhancement.
Q4: How does hemolysis affect Voclosporin quantification?
Hemolysis, the rupture of red blood cells, can release intracellular components that may interfere with the analysis and exacerbate matrix effects. It is crucial to assess the impact of hemolysis during method development. Using a SIL-IS can help to mitigate the effects of hemolysis on quantification. In cases of significant hemolysis, sample dilution or re-extraction may be necessary.
Q5: What are the key LC-MS/MS parameters to optimize for Voclosporin analysis?
Key parameters include the choice of a suitable C8 or C18 reversed-phase column, an optimized mobile phase gradient to separate Voclosporin from matrix components, and specific mass transitions for the precursor and product ions of Voclosporin and its internal standard. Monitoring the sodium adduct of Voclosporin can enhance specificity.
Troubleshooting Guides
Issue 1: Low Analyte Signal or Complete Signal Loss
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Improve Sample Cleanup: Switch from protein precipitation to a more robust method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more matrix components. 2. Optimize Chromatography: Modify the LC gradient to better separate Voclosporin from the ion-suppressing region. Experiment with different column chemistries. 3. Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components. |
| Inefficient Ionization | 1. Optimize Ion Source Parameters: Adjust the electrospray voltage, gas flows, and temperature to maximize Voclosporin ionization. 2. Check Mobile Phase pH: Ensure the mobile phase pH is optimal for the ionization of Voclosporin. |
| Instrument Contamination | 1. Clean the Ion Source: Contamination of the ion source can lead to signal suppression. Follow the manufacturer's instructions for cleaning. 2. Use a Diverter Valve: Divert the flow to waste during the initial and final stages of the chromatographic run when highly retained matrix components may elute. |
Issue 2: High Variability in Results (Poor Precision)
| Possible Cause | Troubleshooting Steps |
| Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is recommended to compensate for variability in matrix effects between samples. 2. Improve Sample Preparation Consistency: Ensure uniform sample handling and extraction procedures for all samples. Automation can help improve reproducibility. |
| Carryover | 1. Optimize Autosampler Wash: Use a strong wash solvent in the autosampler to minimize carryover between injections. 2. Inject Blanks: Inject blank samples after high-concentration samples to assess and monitor for carryover. |
| Sample Instability | 1. Assess Stability: Evaluate the stability of Voclosporin in the biological matrix under the storage and handling conditions used. |
Issue 3: Inaccurate Quantification (Poor Accuracy)
| Possible Cause | Troubleshooting Steps |
| Non-Co-eluting Internal Standard | 1. Switch to a SIL-IS: If using a structural analog IS, it may not adequately compensate for matrix effects. A SIL-IS like this compound is the preferred choice. |
| Calibration Curve Issues | 1. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for matrix effects. 2. Evaluate Linearity and Range: Ensure the calibration curve is linear over the expected concentration range of the samples. |
| Interference from Metabolites or Co-administered Drugs | 1. Chromatographic Separation: Optimize the LC method to separate Voclosporin from any potential interferences. 2. Specificity Assessment: During method validation, assess the potential for interference from known metabolites and commonly co-administered drugs. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Voclosporin in Whole Blood
This protocol is based on a validated method for the quantification of Voclosporin in human whole blood.
-
Sample Preparation:
-
To 100 µL of whole blood, add 400 µL of a precipitation reagent (Methanol:0.2M ZnSO4, 80:20 v/v) containing the internal standard (this compound).
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters:
-
LC Column: Zorbax SB-C8, 2.1 x 12.5 mm, 5 µm.
-
Mobile Phase A: Water with 0.02% glacial acetic acid and 0.02 mM sodium acetate.
-
Mobile Phase B: Methanol (B129727) with 0.02% glacial acetic acid and 0.02 mM sodium acetate.
-
Gradient: A suitable gradient to separate Voclosporin from matrix interferences.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for Voclosporin and this compound. A common transition for Voclosporin is monitoring the [M+Na]+ adduct.
-
Protocol 2: Solid-Phase Extraction (SPE) - A Representative Protocol
This is a representative protocol for a similar compound and should be optimized for Voclosporin.
-
Sample Pre-treatment:
-
Hemolyze 100 µL of whole blood with a suitable lysing agent.
-
Add the internal standard (this compound).
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
-
Solid-Phase Extraction:
-
SPE Cartridge: A C18 or mixed-mode cation exchange cartridge can be suitable.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample supernatant onto the cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute Voclosporin with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Liquid-Liquid Extraction (LLE) - A Representative Protocol
This is a representative protocol and should be optimized for Voclosporin.
-
Sample Preparation:
-
To 100 µL of whole blood, add the internal standard (this compound).
-
Add a basifying agent (e.g., 1M sodium carbonate) to adjust the pH.
-
Add an immiscible organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex mix for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Recovery and Matrix Effect
| Parameter | Protein Precipitation | Solid-Phase Extraction (Representative) | Liquid-Liquid Extraction (Representative) |
| Analyte Recovery (%) | >90% | >85% | >80% |
| Matrix Effect (%) | 5-15% Ion Suppression | <10% Ion Suppression | <15% Ion Suppression |
| Precision (%CV) | <10% | <10% | <15% |
| Analysis Time | ~15 min/sample | ~30 min/sample | ~25 min/sample |
| Phospholipid Removal | Low | High | Moderate |
Data for Protein Precipitation is based on published Voclosporin methods. Data for SPE and LLE are representative for similar compounds and may vary for Voclosporin.
Table 2: Precision and Accuracy Data for Voclosporin Quantification using Protein Precipitation
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 9.6 | 98.9 | 9.6 | 98.9 |
| Low QC | 3.0 | 4.9 | 105.3 | 5.2 | 104.2 |
| Mid QC | 80.0 | 1.9 | 93.9 | 3.8 | 96.1 |
| High QC | 175.0 | 3.8 | 99.7 | 4.1 | 100.3 |
Data adapted from Handy R, et al. J Chromatogr B Analyt Technol Biomed Life Sci. 2008.
Visualizations
Caption: Experimental workflow for Voclosporin quantification.
Caption: Troubleshooting logic for Voclosporin analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Update on the Efficacy and Safety Profile of Voclosporin: An Integrated Analysis of Clinical Trials in Lupus Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Optimizing LC gradient for baseline separation of Voclosporin and Voclosporin-d4
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing liquid chromatography (LC) methods for the baseline separation of Voclosporin and its deuterated internal standard, Voclosporin-d4.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Voclosporin and this compound that influence their LC separation?
A1: Voclosporin is a large, hydrophobic cyclic peptide with a molecular weight of approximately 1214.6 g/mol [1][2]. Its deuterated internal standard, this compound, has a slightly higher molecular weight of around 1218.6 g/mol due to the replacement of four hydrogen atoms with deuterium[3]. Both compounds are structurally very similar, making their separation challenging[4]. The separation relies on subtle differences in their hydrophobicity and interaction with the stationary phase. Due to the deuterium (B1214612) labeling, this compound is slightly less polar and may elute marginally earlier than Voclosporin on a reversed-phase column.
Q2: What is a recommended starting point for an LC gradient method for separating Voclosporin and this compound?
A2: A good starting point is a reversed-phase HPLC (RP-HPLC) method using a C8 or C18 column. A typical mobile phase combination is an acidified aqueous solution (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Mobile Phase B). High column temperatures (e.g., 60-90°C) are often employed to improve peak shape and reduce analysis time. Refer to the data table below for specific examples from established methods.
Q3: My Voclosporin and this compound peaks are co-eluting or have very poor resolution. How can I improve their separation?
A3: Co-elution of isotopologues is a common challenge. To improve resolution, focus on optimizing the gradient slope.
-
Shallow the Gradient: A slower, more gradual increase in the organic mobile phase percentage (e.g., reducing the rate of %B change per minute) provides more time for the analytes to interact with the stationary phase, enhancing separation.
-
Introduce an Isocratic Hold: An isocratic hold at an organic composition just before the elution of the analytes can significantly improve the resolution between closely eluting peaks.
-
Change Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity. Acetonitrile generally has a stronger elution strength for large molecules and can provide different peak shapes and retention times.
Q4: I'm observing significant peak tailing for my Voclosporin peak. What is the cause and how can I fix it?
A4: Peak tailing for a large peptide like Voclosporin is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Silanol (B1196071) Interactions: Residual acidic silanols on the silica-based column packing can interact with the analyte, causing tailing. Ensure your mobile phase is sufficiently acidic (e.g., using 0.02% to 0.1% phosphoric acid or acetic acid) to suppress this interaction.
-
High Column Temperature: Increasing the column temperature (e.g., to 60°C or higher) can improve mass transfer kinetics and reduce peak tailing.
-
Column Contamination: Contaminants from previous injections can build up at the column head, leading to distorted peak shapes. Use a guard column and ensure adequate sample clean-up.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution | Gradient is too steep. | Decrease the gradient slope (%B/min). Introduce a shallow gradient segment or an isocratic hold around the elution time of the analytes. |
| Inappropriate organic solvent. | Evaluate both acetonitrile and methanol as the organic modifier (Mobile Phase B) to assess changes in selectivity. | |
| Column temperature is too low. | Increase the column temperature in increments of 5-10°C (e.g., up to 60-90°C) to improve efficiency. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the column. | Add a small amount of acid (e.g., 0.02% phosphoric acid or 0.1% formic acid) to Mobile Phase A and B to minimize silanol interactions. |
| Column overload. | Reduce the injection volume or dilute the sample concentration. | |
| Sample solvent is too strong. | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions. | |
| Retention Time Instability | Inadequate column equilibration. | Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase between injections. |
| Pump proportioning issues. | Manually pre-mix the mobile phases for the initial and final gradient conditions to check if the issue is with the pump's mixing performance. | |
| Leaks in the system. | Check all fittings for leaks, especially between the injector, column, and detector. Leaks can cause pressure fluctuations and shifting retention times. | |
| Drifting Baseline | Mobile phase mismatch. | Ensure both mobile phase A and B have similar UV absorbance properties, especially if using an acidic modifier. Add the modifier to both phases. |
| Column bleed or contamination. | Flush the column with a strong solvent (e.g., isopropanol) or replace the column if it is old. |
Summary of LC Parameters for Voclosporin Analysis
| Parameter | Method 1 (J. Chromatogr. B, 2008) | Method 2 (Patent WO2020082061A1) | Recommended Starting Point |
| Column | Zorbax SB-C8, 2.1 x 12.5 mm | Zorbax SB C18, 1.8 µm, 100 x 2.1 mm | High-performance C18 or C8, ≤ 3.5 µm, 50-100 mm length |
| Mobile Phase A | Water with 0.02% acetic acid & 0.02mM sodium acetate | 55% Water, 38% Acetonitrile, 7% t-BME, 0.02% H3PO4 | Water with 0.1% Formic Acid or 0.02% Phosphoric Acid |
| Mobile Phase B | Methanol with 0.02% acetic acid & 0.02mM sodium acetate | 23% Water, 70% Acetonitrile, 7% t-BME, 0.02% H3PO4 | Acetonitrile with 0.1% Formic Acid or 0.02% Phosphoric Acid |
| Gradient | A wash step followed by elution with a water/methanol mixture. | A multi-step gradient from A to B over ~26 minutes. | Start with a linear gradient (e.g., 40% to 90% B over 10 min). |
| Flow Rate | Not specified, typical for 2.1mm ID is 0.2-0.5 mL/min. | 0.5 mL/min | 0.4 - 0.6 mL/min for a 2.1 mm ID column. |
| Column Temp. | 60°C | 90°C | 60°C |
| Detection | MS/MS | UV, 210 nm | MS/MS for quantification; UV (210-220 nm) for method development. |
Experimental Protocol: LC Gradient Optimization Workflow
This protocol outlines a systematic approach to developing and optimizing an LC gradient for the baseline separation of Voclosporin and this compound.
-
Initial System Preparation:
-
Install a high-performance C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Set the column oven temperature to 60°C.
-
Set the flow rate to 0.4 mL/min.
-
Prepare a standard solution containing both Voclosporin and this compound at a known concentration (e.g., 100 ng/mL) in a 50:50 mixture of Mobile Phase A:B.
-
-
Scouting Gradient Run:
-
Perform a fast "scouting" gradient to determine the approximate elution time.
-
Gradient Program:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
13.0 min: 10% B (Equilibration)
-
-
Inject the standard solution and monitor the chromatogram to find the retention time (%B) at which the compounds elute.
-
-
Gradient Optimization:
-
Based on the scouting run, design a new, shallower gradient focused around the elution point. For example, if the analytes eluted at 6 minutes (approx. 60% B):
-
Optimized Gradient Program:
-
0.0 min: 45% B
-
8.0 min: 75% B (This is a slow gradient of 3.75% B per minute)
-
8.1 min: 95% B (Column Wash)
-
9.5 min: 95% B
-
9.6 min: 45% B
-
12.0 min: 45% B (Equilibration)
-
-
Inject the standard. Analyze the resolution between Voclosporin and this compound.
-
-
Further Refinement (If Needed):
-
If resolution is still insufficient: Decrease the gradient slope further (e.g., change the final condition to 70% B over 8 minutes).
-
If peaks are broad: Ensure the sample is dissolved in a weak solvent. Confirm the mobile phase pH is adequate.
-
If retention times are unstable: Increase the equilibration time at the end of the gradient run.
-
-
Method Finalization:
-
Once baseline separation (Resolution > 1.5) is achieved with good peak shape, the method can be considered finalized and ready for validation.
-
Visual Workflow Guides
Caption: A troubleshooting workflow for common LC separation issues.
Caption: A logical workflow for systematic LC gradient optimization.
References
Addressing isotopic back-exchange of deuterium in Voclosporin-d4
Welcome to the technical support center for Voclosporin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on addressing the potential for isotopic back-exchange of deuterium (B1214612). Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in research?
Voclosporin (B1684031) is a calcineurin inhibitor used as an immunosuppressant medication, particularly in the treatment of lupus nephritis.[1][2][3] this compound is a stable isotope-labeled (SIL) version of voclosporin, where four hydrogen atoms have been replaced with deuterium atoms. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the therapeutic drug monitoring of voclosporin.[4][5][6]
Q2: Where are the deuterium labels located on the this compound molecule?
The four deuterium atoms in this compound are located on the unsaturated heptadienyl side chain at the amino acid 1 position. Specifically, the IUPAC name indicates the labeling as ...-33-[(1R,2R,4E)-5,6,7,7-tetradeuterio-1-hydroxy-2-methylhepta-4,6-dienyl].... This means there is one deuterium at position 5, one at position 6, and two at position 7 of this side chain.
Q3: What is isotopic back-exchange and why is it a concern for this compound?
Isotopic back-exchange is the unintended process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, sample matrix).[7][8] This is a critical issue in quantitative LC-MS/MS analysis for several reasons:
-
Inaccurate Quantification: If the deuterium labels on the internal standard (this compound) are lost, its mass will change. This can lead to the mass spectrometer incorrectly measuring the ratio of the analyte (voclosporin) to the internal standard, resulting in inaccurate concentration measurements.[7][8]
-
Signal Interference: The back-exchanged internal standard will have the same mass as the unlabeled voclosporin, leading to an artificially inflated signal for the analyte and a decreased signal for the internal standard.[8]
Q4: How stable are the deuterium labels on this compound?
The stability of deuterium labels depends on their chemical environment. The labels in this compound are on a carbon backbone within a side chain. While generally more stable than deuteriums on heteroatoms (like -OH or -NH), they can still be susceptible to exchange under certain conditions, particularly exposure to acidic or basic environments, elevated temperatures, and certain chromatographic conditions.
Troubleshooting Guide: Isotopic Back-Exchange of this compound
This guide will help you identify and mitigate potential isotopic back-exchange of deuterium in your experiments using this compound.
Identifying Isotopic Back-Exchange
Symptom: You observe a decrease in the MS signal for this compound and a corresponding, unexpected increase in the signal for unlabeled voclosporin.
Troubleshooting Steps:
-
Analyze a pure solution of this compound: Prepare a solution of this compound in your standard diluent and analyze it by LC-MS/MS. This will serve as your baseline.
-
Incubate this compound under experimental conditions:
-
Spike this compound into a blank matrix (e.g., plasma, whole blood) and incubate at the same temperature and for the same duration as your study samples.
-
Spike this compound into your mobile phase and let it sit at room temperature.
-
-
Re-analyze and compare: Analyze the incubated samples and compare the peak areas of this compound and any newly appeared voclosporin peak with your baseline. A significant decrease in the this compound signal and the appearance of a voclosporin signal at the same retention time is a strong indicator of back-exchange.
Factors Influencing Back-Exchange and Mitigation Strategies
The primary factors promoting back-exchange are pH, temperature, and exposure time. The following table summarizes the expected impact of these factors and provides recommendations for minimizing deuterium loss.
| Factor | Condition Favoring Back-Exchange | Recommended Mitigation Strategy |
| pH | Highly acidic (pH < 2) or basic (pH > 7) conditions | Maintain sample and mobile phase pH in the range of 2.5 - 6.0. |
| Temperature | Elevated temperatures (> 25°C) | Keep samples, standards, and autosampler at low temperatures (e.g., 4°C). |
| Time | Long sample preparation times and chromatographic runs | Minimize the time from sample preparation to analysis. Use shorter LC gradients where possible. |
| Solvent | Protic solvents (e.g., water, methanol) | While unavoidable in reverse-phase LC, minimize exposure time and control pH and temperature. |
Data Presentation
The following tables present hypothetical quantitative data to illustrate the impact of different experimental conditions on the stability of this compound.
Table 1: Effect of pH on this compound Stability in Mobile Phase
| pH of Mobile Phase (Aqueous Component) | Incubation Time (hours) | Temperature (°C) | % Decrease in this compound Signal | % Signal Increase for Unlabeled Voclosporin |
| 2.0 | 4 | 25 | 5% | 4.8% |
| 4.5 | 4 | 25 | <1% | <1% |
| 7.5 | 4 | 25 | 15% | 14.5% |
| 9.0 | 4 | 25 | 30% | 29.2% |
Table 2: Effect of Temperature on this compound Stability in Biological Matrix (pH 7.4)
| Temperature (°C) | Incubation Time (hours) | % Decrease in this compound Signal | % Signal Increase for Unlabeled Voclosporin |
| 4 | 8 | 2% | 1.9% |
| 25 (Room Temp) | 8 | 20% | 19.5% |
| 37 | 8 | 45% | 44.1% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Biological Matrix
-
Preparation of Spiked Samples:
-
Obtain a control batch of the biological matrix (e.g., human plasma).
-
Prepare a working solution of this compound at a known concentration.
-
Spike the control matrix with the this compound working solution to achieve a final concentration relevant to your study.
-
-
Incubation:
-
Aliquot the spiked matrix into multiple vials.
-
Store one set of aliquots at -80°C (T=0 reference).
-
Incubate other sets of aliquots at different temperatures (e.g., 4°C, 25°C, 37°C) for a defined period (e.g., 24 hours).
-
-
Sample Processing:
-
At the end of the incubation period, process all samples (including the T=0 reference) using your standard protein precipitation or extraction method. A typical protein precipitation method for voclosporin involves the addition of methanol (B129727) containing 0.2M zinc sulfate.[5][9]
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples by a validated LC-MS/MS method for voclosporin.
-
Monitor the mass transitions for both voclosporin and this compound.
-
-
Data Analysis:
-
Calculate the peak area of this compound in each incubated sample.
-
Calculate the peak area of any newly formed unlabeled voclosporin.
-
Compare the results to the T=0 reference to determine the percentage of back-exchange.
-
Visualizations
Caption: Location of deuterium atoms on the this compound side chain.
Caption: A logical workflow for troubleshooting isotopic back-exchange.
Caption: The process of deuterium loss from the internal standard.
References
- 1. Voclosporin - Wikipedia [en.wikipedia.org]
- 2. Voclosporin: a novel calcineurin inhibitor for the treatment of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dried blood spot LC-MS/MS quantification of voclosporin in renal transplant recipients using volumetric dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voclosporin | 515814-01-4 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Improving peak shape and resolution in Voclosporin chromatography
Welcome to the technical support center for Voclosporin chromatography. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize peak shape and resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of Voclosporin?
A1: Several reversed-phase HPLC (RP-HPLC) methods have been successfully developed for the analysis of Voclosporin. A common starting point involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component (water or a buffer). The detection wavelength is typically set in the UV range.
Q2: I am observing peak tailing in my Voclosporin chromatogram. What are the potential causes and solutions?
A2: Peak tailing is a common issue in the chromatography of amine-containing compounds like Voclosporin. It can arise from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[1][2] A systematic approach to troubleshooting this issue is outlined in the troubleshooting guide below.
Q3: How can I improve the resolution between Voclosporin and its related compounds or impurities?
A3: Achieving adequate resolution is critical for accurate quantification and impurity profiling. Strategies to improve resolution include optimizing the mobile phase composition, adjusting the flow rate, changing the column temperature, or selecting a different stationary phase.[1][3] For instance, altering the ratio of the organic and aqueous components of the mobile phase can significantly impact selectivity.[1]
Q4: My retention times for Voclosporin are inconsistent. What should I investigate?
A4: Drifting or inconsistent retention times can be caused by several factors.[1] These include inadequate column equilibration, changes in mobile phase composition over time (e.g., evaporation of volatile components), and fluctuations in column temperature.[1][4] Ensuring the column is properly equilibrated between injections and preparing fresh mobile phase daily can help mitigate this issue.[1]
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
Peak tailing can compromise the accuracy and precision of your analysis by affecting peak integration and resolution.[2] The following guide provides a step-by-step approach to identify and resolve the root cause of peak tailing for Voclosporin.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing in Voclosporin chromatography.
Detailed Steps:
-
Evaluate Column Overload: A common cause of peak tailing is injecting too much sample onto the column.[2] To check for this, reduce the sample concentration or injection volume.[1][4] If the peak shape becomes more symmetrical at lower concentrations, you are likely experiencing column overload.[1] For preparative work, consider switching to a column with a larger diameter.[1]
-
Optimize Mobile Phase: The pH and buffer concentration of the mobile phase are crucial for controlling peak shape, especially for basic compounds.[2]
-
pH Adjustment: Operating near the pKa of Voclosporin can lead to inconsistent peak shapes. Adjusting the mobile phase pH with a suitable buffer can help maintain a consistent ionization state and reduce tailing.
-
Buffer Concentration: Increasing the buffer concentration can help mask residual silanol (B1196071) interactions on the stationary phase, which are a common cause of peak tailing.[2][5]
-
-
Assess the Stationary Phase:
-
Secondary Interactions: Peak tailing for amine-containing compounds like Voclosporin can result from interactions with acidic silanol groups on the silica (B1680970) support of the stationary phase.[1][5] Using a modern, end-capped C18 column can minimize these secondary interactions.[1]
-
Alternative Stationary Phases: If tailing persists on a C18 column, consider trying a different stationary phase, such as a C8 or a phenyl-based column, which may offer different selectivity and reduced secondary interactions.[1]
-
-
Inspect the Column and Hardware:
-
Column Voids or Blocked Frit: Physical problems with the column, such as a void at the inlet or a partially blocked frit, can distort the flow path and cause tailing for all peaks in the chromatogram.[2][6] If a void is suspected, reversing and flushing the column (if the manufacturer's instructions permit) may resolve the issue.[2] Regularly using in-line filters and guard columns can help prevent frit blockage.[2]
-
Guide 2: Improving Poor Resolution
Inadequate resolution between Voclosporin and its impurities or co-eluting compounds can lead to inaccurate quantification. This guide provides a systematic approach to enhance peak separation.
Troubleshooting Workflow for Poor Resolution
Caption: A systematic approach to improving peak resolution in Voclosporin analysis.
Detailed Steps:
-
Optimize Mobile Phase Selectivity: The composition of the mobile phase has a significant impact on selectivity and, therefore, resolution.[1]
-
Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous component.[1]
-
Aqueous Component: If using a buffer, ensure its pH is optimal for the separation.
-
-
Adjust Flow Rate: In most cases, lowering the flow rate will increase the efficiency of the separation and improve resolution, although it will also increase the run time.[3] Finding the optimal flow rate is a balance between resolution and analysis speed.
-
Modify Column Temperature: Temperature can affect the selectivity of the separation.
-
Evaluate Different Stationary Phases: If optimizing the mobile phase and other parameters does not provide the desired resolution, consider a different column chemistry.[1] If a C18 column is not providing adequate separation, a C8 or a phenyl-based column might offer the necessary difference in interactions to resolve the peaks of interest.[1]
Experimental Protocols & Data
The following tables summarize typical experimental conditions that have been used for the HPLC analysis of Voclosporin. These can serve as a starting point for method development and troubleshooting.
Table 1: HPLC Method Parameters for Voclosporin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Inertsil-ODS C18 (250 x 4.6 mm, 5µm) | Kromasil C18 (250 mm x 4.6 mm, 5 µm)[7] | Agilent (150 x 4.8 mm, 5 µm)[8] | Waters X-Terra RP-18 (250 x 4.6mm, 5μ)[9] |
| Mobile Phase | Methanol (B129727):Acetonitrile (45:55 v/v) | 0.1% Orthophosphoric acid:Acetonitrile (60:40 v/v)[7] | 0.5% Formic acid in Water:Acetonitrile (80:20 v/v)[8] | Acetonitrile:Potassium dihydrogen phosphate (B84403) (49.1:51 v/v)[9] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[7] | 1.2 mL/min[8] | 0.9 mL/min[9] |
| Detection Wavelength | 273 nm | 282 nm[7] | 218 nm[8] | 231 nm[9] |
| Column Temperature | Ambient | 30°C[7] | 26°C[8] | Ambient[9] |
| Injection Volume | 20 µL | Not Specified | Not Specified | Not Specified |
Detailed Protocol Example (Based on Method 1)
This protocol is based on a validated RP-HPLC method for the estimation of Voclosporin.
1. Materials and Reagents:
-
Voclosporin reference standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic System:
-
HPLC system equipped with a UV detector
-
Inertsil-ODS C18 column (250 x 4.6 mm, 5µm)
3. Mobile Phase Preparation:
-
Prepare a mobile phase of Methanol and Acetonitrile in a 45:55 (v/v) ratio.
-
Degas the mobile phase by sonicating for 30 minutes.
-
Filter the mobile phase through a 0.45 µm filter.
4. Standard Solution Preparation:
-
Accurately weigh 100 mg of Voclosporin working standard and transfer it to a 100 mL volumetric flask.
-
Add methanol and sonicate for 30 minutes to dissolve the standard (This results in a 1000 ppm solution).
-
Pipette 4 mL of the above stock solution into a 100 mL volumetric flask and dilute to the mark with methanol to obtain a 40 ppm solution.
5. Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the detection wavelength to 273 nm.
-
The column temperature should be maintained at ambient conditions.
-
Inject 20 µL of the standard solution into the chromatograph.
6. System Suitability:
-
Inject the standard solution five times.
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak areas of the replicate injections is less than 2.0%.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. impactfactor.org [impactfactor.org]
- 8. wjpsonline.com [wjpsonline.com]
- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: Troubleshooting Non-linear Calibration Curves with Deuterated Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using deuterated internal standards in quantitative analysis, specifically focusing on the issue of non-linear calibration curves.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves when using a deuterated internal standard?
A1: While deuterated internal standards are the gold standard for correcting analytical variability, non-linear calibration curves can still arise from several factors. The most common causes include:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become overwhelmed, leading to a plateau in signal response and a non-linear curve.[1][2]
-
Ion Suppression/Enhancement: Competition for ionization in the mass spectrometer source can occur at high analyte concentrations, leading to a non-linear response.[1]
-
Isotopic Cross-Contribution (Cross-Talk): Naturally occurring isotopes of the analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small (e.g., d1 or d2 standards). This becomes more pronounced at high analyte concentrations.[3][4]
-
Differential Matrix Effects: The analyte and the deuterated internal standard may experience different degrees of ion suppression or enhancement from the sample matrix. This can be caused by slight differences in their chromatographic retention times.
-
In-source Instability or Isotopic Exchange: The deuterated internal standard may be unstable in the ion source or exchange deuterium (B1214612) atoms with hydrogen atoms from the solvent or matrix, leading to a loss of signal and inaccurate ratios.
-
Purity of the Internal Standard: The deuterated internal standard may contain the unlabeled analyte as an impurity, causing a positive bias.
Troubleshooting Guides
This section provides detailed troubleshooting guides for the most common issues leading to non-linear calibration curves.
Issue 1: Non-linearity at High Concentrations
Symptoms:
-
The calibration curve flattens at higher concentrations.
-
The coefficient of determination (r²) is below the acceptable limit (typically >0.99).
-
Back-calculated concentrations of the high concentration standards show significant negative bias.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-linearity at high concentrations.
Experimental Protocols:
-
Protocol 1.1: Evaluation of Detector Saturation
-
Objective: To determine if the detector is being saturated by high analyte concentrations.
-
Methodology:
-
Prepare a series of calibration standards, extending the concentration range beyond the current highest standard.
-
Inject the standards and monitor the raw signal response (peak area or height) of the analyte.
-
Plot the raw signal response versus the analyte concentration. A plateau in the signal at high concentrations is indicative of detector saturation.
-
-
Solution: If detector saturation is confirmed, dilute the high concentration standards and the corresponding samples to fall within the linear range of the detector.
-
-
Protocol 1.2: Optimization of Internal Standard Concentration
-
Objective: To determine the optimal concentration of the internal standard to minimize ionization competition.
-
Methodology:
-
Prepare three sets of calibration curves with a low, medium, and high concentration of the deuterated internal standard. A common starting point is to have the internal standard response at approximately 50-75% of the expected analyte response at the mid-point of the calibration curve.
-
Analyze all three sets of calibration curves.
-
Plot the analyte/internal standard response ratio versus the analyte concentration for each set.
-
-
Solution: Select the internal standard concentration that provides the best linearity over the desired concentration range. Often, a higher concentration of the internal standard can improve linearity.
-
Issue 2: Poor Reproducibility and Inaccurate Results Across the Curve
Symptoms:
-
High variability in the analyte/internal standard area ratio for replicate injections.
-
Inaccurate back-calculated concentrations for standards.
-
Unexpectedly high or low concentrations in quality control samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility and inaccuracy.
Experimental Protocols:
-
Protocol 2.1: Evaluation of Differential Matrix Effects
-
Objective: To determine if the analyte and internal standard are affected differently by the sample matrix.
-
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract.
-
Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and internal standard before extraction.
-
-
Analyze all three sets of samples.
-
Calculation:
-
Matrix Effect (ME) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (RE) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE) = (Peak Area in Set C / Peak Area in Set A) * 100
-
-
-
Data Interpretation:
-
| Parameter | Value | Interpretation |
| Matrix Effect (ME) | ~100% | No significant matrix effect. |
| < 100% | Ion Suppression. | |
| > 100% | Ion Enhancement. | |
| IS-Normalized ME | ~1 | IS effectively compensates for matrix effects. |
| << 1 or >> 1 | Differential matrix effects are present. |
-
Protocol 2.2: Improving Chromatographic Co-elution
-
Objective: To ensure the analyte and deuterated internal standard elute at the same time to experience the same matrix effects.
-
Methodology:
-
Step 1: Assess Co-elution: Overlay the chromatograms of the analyte and internal standard from a matrix sample to visually inspect for a retention time shift.
-
Step 2: Modify Mobile Phase:
-
Adjust the organic-to-aqueous ratio in increments of 2-5%.
-
For ionizable compounds, adjust the mobile phase pH. A change of ±0.2 pH units can significantly impact retention.
-
-
Step 3: Adjust Gradient Slope: For gradient elution, a shallower gradient can improve the co-elution of closely related compounds.
-
Step 4: Modify Column Temperature: Vary the column temperature in 5°C increments.
-
-
Solution: Select the chromatographic conditions that result in the complete co-elution of the analyte and internal standard.
-
-
Protocol 2.3: Evaluation of Isotopic Exchange
-
Objective: To determine if the deuterated internal standard is stable under the analytical conditions.
-
Methodology:
-
Incubate the deuterated internal standard in the sample matrix and reconstitution solvent at different temperatures (e.g., room temperature and 37°C) and for different durations (e.g., 0, 4, and 24 hours).
-
Analyze the incubated samples and monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.
-
-
Data Interpretation: A significant decrease in the internal standard signal and/or an increase in the unlabeled analyte signal over time indicates isotopic exchange.
-
Solution: If exchange is observed, consider using an internal standard with deuterium labels on more stable positions or a ¹³C or ¹⁵N-labeled internal standard.
-
Issue 3: Non-linearity due to Isotopic Cross-Contribution
Symptoms:
-
The calibration curve shows a positive deviation from linearity, particularly at high analyte concentrations.
-
The internal standard response increases with increasing analyte concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isotopic cross-contribution.
Experimental Protocol:
-
Protocol 3.1: Assessment of Isotopic Cross-Contribution
-
Objective: To determine if the analyte's naturally occurring isotopes are contributing to the internal standard's signal.
-
Methodology:
-
Prepare a high-concentration solution of the unlabeled analyte.
-
Inject this solution and monitor the mass transition of the deuterated internal standard.
-
-
Data Interpretation: The presence of a significant peak in the internal standard channel confirms isotopic cross-contribution.
-
Solutions:
-
Increase the concentration of the internal standard: This can reduce the relative contribution of the analyte's isotopes.
-
Use an internal standard with a higher degree of deuteration (e.g., d5 or higher): This increases the mass difference and moves the internal standard's signal away from the analyte's isotopic cluster.
-
Use a ¹³C or ¹⁵N-labeled internal standard: These isotopes provide a larger mass shift and are not susceptible to this type of interference.
-
-
Quantitative Data Summary
The following tables provide general guidelines for acceptable performance criteria. Specific values may vary depending on the assay and regulatory requirements.
Table 1: General Acceptance Criteria for Calibration Curves
| Parameter | Acceptance Criteria | Reference |
| Coefficient of Determination (r²) | ≥ 0.99 | |
| Back-calculated Standard Concentrations | Within ±15% of nominal value (±20% at LLOQ) | FDA/EMA Guidelines |
| Internal Standard Response Variability | Within 50-150% of the mean IS response of calibration standards and QCs |
Table 2: Example Data for Matrix Effect Evaluation
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Matrix Effect (ME) |
| Set A (Neat) | 1,000,000 | 500,000 | 2.0 | - |
| Set B (Post-Spike) | 750,000 | 480,000 | 1.56 | 75% (Ion Suppression) |
| Set C (Pre-Spike) | 700,000 | 470,000 | 1.49 | - |
Note: In this example, the analyte experiences a 25% signal suppression due to the matrix. The IS-normalized matrix effect would be calculated to assess if the IS adequately compensates for this suppression.
By systematically addressing these common issues and following the provided experimental protocols, researchers can effectively troubleshoot non-linear calibration curves and ensure the accuracy and reliability of their quantitative data when using deuterated internal standards.
References
Investigating differential matrix effects between Voclosporin and Voclosporin-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Voclosporin, with a specific focus on investigating and resolving differential matrix effects between the analyte and its deuterated internal standard, Voclosporin-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for Voclosporin quantification?
A1: In liquid chromatography-mass spectrometry (LC-MS), matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix.[1] This can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[1] For Voclosporin, a drug with a high molecular weight and poor aqueous solubility, efficient sample clean-up can be challenging, making it susceptible to interference from endogenous matrix components like phospholipids (B1166683) and proteins.[2] These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound typically compensate for matrix effects?
A2: A SIL-IS, such as this compound, is considered the gold standard for quantitative bioanalysis.[1] Because it is chemically and structurally almost identical to the analyte (Voclosporin), it is expected to have the same chromatographic retention time, extraction recovery, and ionization response. Therefore, any ion suppression or enhancement experienced by the analyte should be equally experienced by the IS. By using the ratio of the analyte peak area to the IS peak area for quantification, these variations are normalized, leading to accurate and precise results.
Q3: What are differential matrix effects and why might they occur between Voclosporin and this compound?
A3: Differential matrix effects occur when the matrix affects the analyte and the internal standard to different extents. This is a critical issue as it invalidates the fundamental assumption of using an internal standard and can lead to significant quantification errors. A primary cause for this phenomenon between an analyte and its deuterated IS is a slight separation in their chromatographic retention times. This separation is often due to the "chromatographic isotope effect," where the substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the molecule's physicochemical properties, causing the deuterated compound (this compound) to elute slightly earlier than the non-deuterated analyte (Voclosporin) in reversed-phase chromatography. If this time gap causes them to elute into regions with varying levels of ion suppression, they will be affected differently.
Q4: What are the regulatory expectations for assessing matrix effects?
A4: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require that bioanalytical methods be validated to ensure they are free from significant matrix effects. This involves demonstrating that the accuracy and precision of the assay are not compromised by the biological matrix from different sources. The European Medicines Agency (EMA) and other guidelines specify calculating a parameter called the "Matrix Factor" (MF) using at least six different lots of the biological matrix. The coefficient of variation (CV) of the internal standard-normalized matrix factor across these lots should not exceed 15%.
Troubleshooting Guides
Guide 1: Initial Assessment of Potential Differential Matrix Effects
This guide helps you perform a qualitative check to see if your method is susceptible to matrix effects at different retention times.
Experimental Protocol: Post-Column Infusion
The post-column infusion technique provides a qualitative profile of where ion suppression or enhancement occurs throughout your chromatographic run.
-
Setup: Configure your LC-MS system to deliver a constant flow of a solution containing Voclosporin and this compound via a T-junction into the eluent stream coming from the analytical column, before it enters the mass spectrometer's ion source.
-
Infusion: Begin a constant infusion of the analyte/IS solution. This will create a stable baseline signal for both compounds on the mass spectrometer.
-
Injection: Inject a blank, extracted matrix sample (e.g., plasma, whole blood) onto the LC column and run your established gradient method.
-
Analysis: Monitor the signal for both Voclosporin and this compound. Any dips in the baseline signal indicate regions of ion suppression, while peaks indicate ion enhancement.
-
Interpretation: Overlay the chromatogram from a regular spiked sample injection with the post-column infusion profile. If the peaks for Voclosporin and this compound elute in a region where the baseline signal is unstable or suppressed, and they are even slightly separated, there is a high risk of differential matrix effects.
Guide 2: Quantifying Differential Matrix Effects
If the initial assessment suggests a problem, you must quantify the effect to determine its significance.
Experimental Protocol: Calculating the IS-Normalized Matrix Factor
This procedure, adapted from regulatory guidelines, provides a quantitative measure of the matrix effect.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare solutions of Voclosporin and this compound at low and high concentrations in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): Obtain blank biological matrix from at least six different sources (individual donors). Process these samples using your validated extraction procedure. After extraction, spike the resulting clean extracts with Voclosporin and this compound to the same low and high concentrations as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from the six sources with Voclosporin and this compound before the extraction process. (This set is used to evaluate recovery but is prepared concurrently).
-
-
Analyze Samples: Inject all samples from Sets A and B into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Factors (MF):
-
For each matrix source and concentration level, calculate the MF for both the analyte and the IS.
-
MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
For each source, calculate the IS-Normalized MF.
-
IS-Normalized MF = (MF of Voclosporin) / (MF of this compound)
-
-
Assess Results:
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for the IS-Normalized MF across the six matrix sources.
-
Acceptance Criterion: The %CV should not be greater than 15%. If the %CV exceeds 15%, it confirms the presence of a significant and variable differential matrix effect that must be addressed.
-
Data Presentation: Matrix Factor Calculation Tables
Hypothetical data is shown for illustrative purposes.
Table 1: Matrix Effect Data for Low QC Level (e.g., 5 ng/mL)
| Matrix Lot | Analyte Area (Set B) | IS Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 78,500 | 155,000 | 0.79 | 0.91 | 0.86 |
| 2 | 65,200 | 148,000 | 0.65 | 0.87 | 0.75 |
| 3 | 82,100 | 161,000 | 0.82 | 0.95 | 0.87 |
| 4 | 75,400 | 151,000 | 0.75 | 0.89 | 0.85 |
| 5 | 69,800 | 139,000 | 0.70 | 0.82 | 0.85 |
| 6 | 85,000 | 165,000 | 0.85 | 0.97 | 0.88 |
| Mean | 0.84 | ||||
| Std Dev | 0.05 | ||||
| %CV | 5.9% (Acceptable) | ||||
| Mean Neat Area (Set A) | 100,000 | 170,000 |
Table 2: Example of Unacceptable Differential Matrix Effect (High QC)
| Matrix Lot | Analyte Area (Set B) | IS Area (Set B) | Analyte MF | IS MF | IS-Normalized MF |
| 1 | 650,000 | 145,000 | 0.65 | 0.85 | 0.76 |
| 2 | 820,000 | 168,000 | 0.82 | 0.99 | 0.83 |
| 3 | 550,000 | 155,000 | 0.55 | 0.91 | 0.60 |
| 4 | 910,000 | 170,000 | 0.91 | 1.00 | 0.91 |
| 5 | 610,000 | 149,000 | 0.61 | 0.88 | 0.69 |
| 6 | 850,000 | 165,000 | 0.85 | 0.97 | 0.88 |
| Mean | 0.78 | ||||
| Std Dev | 0.12 | ||||
| %CV | 15.8% (Unacceptable) | ||||
| Mean Neat Area (Set A) | 1,000,000 | 170,000 |
Guide 3: Mitigation Strategies
If a differential matrix effect is confirmed, the following strategies should be considered to mitigate the issue.
References
Enhancing the extraction recovery of Voclosporin and its internal standard
Welcome to the technical support center for voclosporin (B1684031) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the extraction recovery of voclosporin and its internal standard, voclosporin-D4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended internal standard for voclosporin quantification?
A stable isotopically labeled this compound is the recommended internal standard for the quantification of voclosporin.[1] It should be added to the sample before the extraction process to compensate for any variability during sample preparation.
Q2: Which extraction methods are most commonly used for voclosporin from biological matrices?
The most common methods for extracting voclosporin from biological matrices like whole blood or plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Q3: Why is my voclosporin extraction recovery low?
Low extraction recovery of voclosporin can be due to several factors, including:
-
Suboptimal pH: The pH of the sample and extraction solvents can influence the ionization and solubility of voclosporin, affecting its partitioning.
-
Inappropriate Solvent Selection: The choice of organic solvent in LLE and PPT, or the sorbent and elution solvent in SPE, is critical for efficient extraction.
-
Insufficient Mixing: Inadequate vortexing or mixing during the extraction process can lead to incomplete partitioning of voclosporin into the extraction solvent.
-
Analyte Co-precipitation: During protein precipitation, voclosporin may co-precipitate with the proteins, leading to its loss.
-
Incomplete Elution: In SPE, the elution solvent may not be strong enough to completely remove voclosporin from the sorbent.
Q4: Can I use the same extraction method for both plasma and whole blood?
While the principles of extraction are the same, methods may need to be optimized differently for plasma and whole blood due to the presence of red blood cells in whole blood. It is crucial to validate the extraction method for the specific matrix being used.
Troubleshooting Guides
Low Recovery with Protein Precipitation (PPT)
| Potential Cause | Troubleshooting Step | Rationale |
| Analyte Co-precipitation with Proteins | Optimize the type of precipitation solvent. Acetonitrile is often effective. | Different organic solvents have varying abilities to precipitate proteins while keeping the analyte in solution. |
| Increase the solvent-to-sample ratio (e.g., 3:1 or 4:1 v/v). | A higher volume of solvent can ensure more complete protein precipitation and reduce co-precipitation. | |
| Vortex the sample vigorously after adding the solvent. | Thorough mixing is crucial for efficient protein precipitation and release of the analyte into the solvent. | |
| Incomplete Protein Precipitation | Increase the centrifugation speed and/or time. | This ensures a compact pellet and clear separation of the supernatant containing the analyte. |
| Perform precipitation at a low temperature (e.g., -20°C). | Lower temperatures can enhance protein precipitation. |
Low Recovery with Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal pH | Adjust the pH of the aqueous sample to ensure voclosporin is in its neutral form. | As a hydrophobic molecule, voclosporin will have better partitioning into an immiscible organic solvent when it is not ionized. |
| Inappropriate Extraction Solvent | Test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) or solvent mixtures. | The polarity and properties of the extraction solvent are critical for efficient partitioning of the analyte. |
| Insufficient Phase Separation/Emulsion Formation | Centrifuge at a higher speed or for a longer duration. | This can help to break emulsions and achieve a clear separation between the aqueous and organic layers. |
| Add salt (salting out) to the aqueous phase. | This increases the polarity of the aqueous phase and can help to break emulsions and improve partitioning. | |
| Inadequate Mixing | Vortex for a sufficient amount of time (e.g., 1-2 minutes). | Ensures adequate contact between the two phases for efficient extraction. |
Low Recovery with Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Sorbent Selection | For a hydrophobic molecule like voclosporin, a reversed-phase sorbent (e.g., C18) is generally suitable. | The sorbent chemistry should match the analyte's properties for effective retention. |
| Incorrect Sample pH | Adjust the sample pH to ensure voclosporin is retained on the sorbent. | The ionization state of the analyte affects its interaction with the sorbent. |
| Wash Solvent Too Strong | Use a weaker wash solvent or decrease the percentage of organic solvent in the wash solution. | A strong wash solvent can prematurely elute the analyte from the sorbent. |
| Incomplete Elution | Use a stronger elution solvent or increase the volume of the elution solvent. | The elution solvent must be strong enough to disrupt the interaction between voclosporin and the sorbent. |
| Non-specific Binding | Use low-binding plasticware or silanized glassware. | This can reduce the loss of the analyte due to adsorption onto container surfaces. |
Data Presentation
Table 1: Comparison of Extraction Method Performance for Voclosporin
| Extraction Method | Typical Recovery | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Generally >50% with optimization | Fast, simple, and inexpensive. | Less clean extract, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Can achieve high recovery (>95%) with optimization | Cleaner extract than PPT, good for removing salts and polar interferences. | Can be labor-intensive, potential for emulsion formation. |
| Solid-Phase Extraction (SPE) | High and reproducible recovery (e.g., 99-109% for the similar compound cyclosporine using C18)[2] | Provides the cleanest extract, high concentration factor, amenable to automation. | More expensive and method development can be more complex. |
Experimental Protocols
Protein Precipitation (PPT) using Methanol (B129727) and Zinc Sulfate
This protocol is adapted from a validated method for voclosporin in human whole blood.[3]
-
Sample Preparation: To 100 µL of whole blood, add the internal standard (this compound).
-
Precipitation: Add 400 µL of a precipitation reagent consisting of a mixture of methanol and 0.2M ZnSO₄.
-
Vortexing: Vortex the sample thoroughly.
-
Centrifugation: Centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
General Protocol for Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To a known volume of plasma or whole blood, add the internal standard.
-
pH Adjustment: Adjust the pH of the sample as determined during method development.
-
Solvent Addition: Add an appropriate volume of an immiscible organic extraction solvent.
-
Extraction: Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the LC-MS/MS system.
General Protocol for Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a reversed-phase (e.g., C18) SPE cartridge with methanol followed by water.
-
Sample Loading: Load the pre-treated sample (plasma or whole blood with internal standard) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the voclosporin and its internal standard with a stronger organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Mandatory Visualization
Voclosporin Signaling Pathway
Caption: Mechanism of action of voclosporin in T-cells.
Experimental Workflow for Voclosporin Extraction
References
- 1. Dried blood spot LC-MS/MS quantification of voclosporin in renal transplant recipients using volumetric dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase extraction and liquid chromatography for improved assay of cyclosporine in whole blood or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Voclosporin Assays: Deuterated vs. Structural Analog Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of voclosporin (B1684031), a potent calcineurin inhibitor, is paramount for clinical trials and therapeutic drug monitoring. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability and ensuring data integrity.
This guide provides an objective comparison of two common approaches for internal standardization in voclosporin assays: the use of a stable isotope-labeled (deuterated) internal standard and the use of a structural analog internal standard. While published methods for voclosporin analysis predominantly utilize a deuterated internal standard, this guide will also present a discussion and comparative data based on the well-established principles of using structural analogs for the closely related compound, cyclosporine A, to provide a comprehensive overview for researchers.
The Gold Standard: Deuterated Internal Standard (Voclosporin-d4)
Stable isotope-labeled internal standards are widely considered the gold standard in quantitative mass spectrometry. A deuterated analog of voclosporin, such as This compound (B1159558), is chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-identical chemical nature ensures that the internal standard co-elutes with the analyte and experiences the same extraction recovery and ionization effects in the mass spectrometer. This co-behavior provides the most accurate correction for any potential analytical variability.
The Alternative: Structural Analog Internal Standard
Experimental Protocols
Assay using Deuterated Internal Standard (this compound)
This protocol is based on established and validated methods for the quantification of voclosporin in human whole blood using LC-MS/MS.[1][2][3]
1. Sample Preparation:
-
To 100 µL of human whole blood, add 10 µL of a methanolic spiking solution of voclosporin (for calibration standards and quality control samples) or methanol (B129727) (for blank and patient samples).
-
Add 400 µL of a precipitation reagent consisting of a freshly prepared 8:2 (v/v) mixture of methanol and 0.2 M zinc sulfate (B86663), containing this compound at a concentration of 3.5 ng/mL.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Zorbax SB-C8, 2.1 x 12.5 mm, at 60°C.
-
Mobile Phase A: Water with 0.02% glacial acetic acid and 0.02 mM sodium acetate.
-
Mobile Phase B: Methanol with 0.02% glacial acetic acid and 0.02 mM sodium acetate.
-
Gradient: A suitable gradient to separate voclosporin from matrix components.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Voclosporin: m/z 1236.8 → 1112.8 (Na+ adduct)
-
This compound: m/z 1240.8 → 1112.8 (Na+ adduct)
-
Hypothetical Assay using a Structural Analog Internal Standard (e.g., Cyclosporine C)
This protocol is a hypothetical adaptation for voclosporin analysis, based on established methods for cyclosporine A that utilize a structural analog internal standard.[4]
1. Sample Preparation:
-
To 100 µL of human whole blood, add 10 µL of a methanolic spiking solution of voclosporin (for calibration standards and quality control samples) or methanol (for blank and patient samples).
-
Add 400 µL of a precipitation reagent (e.g., methanol/zinc sulfate solution) containing Cyclosporine C at an appropriate concentration.
-
Vortex and centrifuge as described for the deuterated IS method.
-
Transfer the supernatant for analysis.
2. Liquid Chromatography:
-
Column and Mobile Phases: Similar to the deuterated IS method, but the gradient may need to be optimized to ensure baseline separation of voclosporin, the structural analog IS, and any potential interfering metabolites.
3. Mass Spectrometry:
-
Instrument and Ionization Mode: Same as the deuterated IS method.
-
MRM Transitions:
-
Voclosporin: m/z 1236.8 → 1112.8 (Na+ adduct)
-
Cyclosporine C: Specific precursor and product ion transitions for Cyclosporine C would need to be determined and optimized.
-
Quantitative Data Comparison
The following tables summarize typical validation parameters for a voclosporin assay using a deuterated internal standard, and expected performance characteristics for an assay using a structural analog, based on comparative studies of similar immunosuppressants.
Table 1: Assay Performance with Deuterated Internal Standard (this compound)
| Parameter | Result |
| Linearity Range | 1 - 200 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2][3] |
| Intra-assay Precision (%CV) | < 10%[2][3] |
| Inter-assay Precision (%CV) | < 10%[2][3] |
| Accuracy (% Recovery) | 95% - 105%[2][3] |
Table 2: Expected Performance with a Structural Analog Internal Standard
| Parameter | Expected Result | Rationale |
| Linearity Range | Similar to deuterated IS | Can be achieved with careful optimization. |
| Correlation Coefficient (r²) | > 0.99 | Generally achievable. |
| Lower Limit of Quantification (LLOQ) | Similar to deuterated IS | Dependent on the analog's purity and background interference. |
| Intra-assay Precision (%CV) | Potentially higher than deuterated IS | Differences in extraction recovery and matrix effects between the analyte and IS can increase variability.[4] |
| Inter-assay Precision (%CV) | Potentially higher than deuterated IS | Day-to-day variations in sample preparation and instrument response may be less effectively compensated for.[4] |
| Accuracy (% Recovery) | May show greater deviation from 100% | Differential matrix effects can lead to under- or over-estimation of the analyte concentration.[4] |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for voclosporin assays using both deuterated and structural analog internal standards.
Signaling Pathway of Calcineurin Inhibition by Voclosporin
Conclusion and Recommendations
The cross-validation of voclosporin assays using different internal standards highlights the superiority of a stable isotope-labeled internal standard (this compound). The use of a deuterated internal standard provides the highest level of accuracy and precision by effectively compensating for analytical variability, including matrix effects.
While a structural analog internal standard can be a viable alternative when a deuterated standard is unavailable, it requires more rigorous validation to ensure that it adequately tracks the analyte's behavior. Researchers should be aware of the potential for greater variability and bias when using a structural analog.
For drug development professionals and researchers conducting clinical trials or therapeutic drug monitoring of voclosporin, the use of a validated LC-MS/MS method with a deuterated internal standard is strongly recommended to ensure the generation of high-quality, reliable data.
References
- 1. Dried blood spot LC-MS/MS quantification of voclosporin in renal transplant recipients using volumetric dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Voclosporin-d4 and Other Calcineurin Inhibitor Internal Standards for Quantitative Bioanalysis
In the landscape of therapeutic drug monitoring (TDM) for calcineurin inhibitors (CNIs), the precision and accuracy of quantitative bioanalysis are paramount. The use of stable isotope-labeled internal standards (SIL-ISs) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving reliable results. This guide provides a comparative analysis of Voclosporin-d4 against other commonly used deuterated internal standards for CNIs such as cyclosporine, tacrolimus (B1663567), everolimus (B549166), and sirolimus. This report is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance characteristics, supported by experimental data and detailed methodologies.
Introduction to Calcineurin Inhibitors and the Role of Internal Standards
Calcineurin inhibitors are a class of immunosuppressant drugs crucial in preventing organ rejection after transplantation and in treating autoimmune diseases.[1][2] Therapeutic drug monitoring is essential due to their narrow therapeutic indices and significant pharmacokinetic variability.[3]
An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thus compensating for variations in sample preparation and instrument response.[4] Deuterated internal standards, such as this compound, are structurally identical to their parent drug, with the only difference being the substitution of hydrogen atoms with deuterium. This mass difference allows for their distinction by a mass spectrometer, while their identical physicochemical properties ensure they behave similarly during analysis.[5][6]
Physicochemical Properties of Calcineurin Inhibitor Internal Standards
The selection of an appropriate internal standard is critical for the development of robust bioanalytical methods. The following table summarizes the key physicochemical properties of this compound and other deuterated CNI internal standards.
| Internal Standard | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Notes |
| This compound | C₆₃H₁₀₇D₄N₁₁O₁₂ | 1218.65[7] | - | Deuterated analog of Voclosporin. |
| Cyclosporine-d12 | C₆₂H₉₉D₁₂N₁₁O₁₂ | 1214.69[7] | Min. 98% 2H[7] | Commonly used for Cyclosporine A quantification. |
| Tacrolimus-¹³C,d₂ | C₄₃[¹³C]H₆₇D₂NO₁₂ | 807.0[8] | ≥98% deuterated forms (d₁-d₂)[8] | A common choice for Tacrolimus analysis. |
| Everolimus-d4 | C₅₃H₇₉D₄NO₁₄ | 962.3[9] | ≥99% deuterated forms (d₁-d₄)[9] | Used for Everolimus quantification. |
| Sirolimus-¹³C,d₃ | - | - | - | Used for Sirolimus quantification. |
Experimental Protocols
A generalized experimental protocol for the simultaneous quantification of calcineurin inhibitors in whole blood using their respective deuterated internal standards is outlined below. This protocol is a composite based on common methodologies described in the literature.[4][6][10][11][12]
Sample Preparation: Protein Precipitation
-
Aliquoting: To 50 µL of whole blood sample (calibrator, quality control, or patient sample), add 100 µL of a protein precipitation solution.
-
Precipitation Solution: The precipitation solution consists of methanol (B129727) containing the deuterated internal standards (e.g., this compound, Cyclosporine-d12, Tacrolimus-¹³C,d₂, Everolimus-d4, and Sirolimus-¹³C,d₃) at appropriate concentrations, and 0.1 M zinc sulfate.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the calcineurin inhibitors from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and internal standard must be optimized.
Comparative Performance Data
The following tables summarize the analytical performance characteristics of LC-MS/MS methods for various calcineurin inhibitors using their respective deuterated internal standards, as reported in different studies. While a direct head-to-head comparison in a single study is not available, these data provide valuable insights into the expected performance of each internal standard.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Internal Standard | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Voclosporin | This compound | 1 - 200 | 1 | [11] |
| Cyclosporine A | Cyclosporine-d4 | 2 - 1250 | 2 | [6] |
| Tacrolimus | Tacrolimus-¹³C,d₂ | 0.5 - 42.2 | 0.5 | [6] |
| Everolimus | Everolimus-d4 | 0.5 - 40.8 | 0.5 | [6] |
| Sirolimus | Sirolimus-¹³C,d₃ | 0.6 - 49.2 | 0.6 | [6] |
Table 2: Precision and Accuracy
| Analyte | Internal Standard | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) | Reference |
| Voclosporin | This compound | 1.9 - 4.9 | - | 93.9 - 105.3 | [11] |
| Cyclosporine A | Cyclosporine-d4 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 (intra-assay) | [6] |
| Tacrolimus | Tacrolimus-¹³C,d₂ | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 (intra-assay) | [6] |
| Everolimus | Everolimus-d4 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 (intra-assay) | [6] |
| Sirolimus | Sirolimus-¹³C,d₃ | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 (intra-assay) | [6] |
Studies have consistently shown that stable isotope-labeled internal standards provide superior performance compared to structural analogs, particularly in compensating for matrix effects. For instance, in the analysis of tacrolimus, the use of Tacrolimus-¹³C,d₂ resulted in excellent compensation for matrix effects.[4] Similarly, for everolimus, the deuterated internal standard (Everolimus-d4) offered a more favorable comparison against a reference method than a structural analog.[10]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the calcineurin signaling pathway, a typical experimental workflow, and the rationale for selecting an internal standard.
Caption: Calcineurin inhibitor signaling pathway in T-cell activation.
Caption: A typical experimental workflow for CNI therapeutic drug monitoring.
Caption: Logical hierarchy for internal standard selection in LC-MS/MS.
Conclusion
The use of deuterated internal standards is indispensable for the accurate and precise quantification of calcineurin inhibitors in biological matrices. This compound, along with other stable isotope-labeled internal standards for common CNIs, demonstrates excellent performance in LC-MS/MS assays. They effectively compensate for matrix effects and variability in sample processing, leading to reliable data for therapeutic drug monitoring and clinical research. While structural analogs can be used as an alternative, the evidence strongly supports the superiority of deuterated standards in achieving the highest quality bioanalytical results.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. Voclosporin | 515814-01-4 [chemicalbook.com]
- 3. Voclosporin: a novel calcineurin inhibitor for the treatment of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. schd-shimadzu.com [schd-shimadzu.com]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A direct method for the measurement of everolimus and sirolimus in whole blood by LC-MS/MS using an isotopic everolimus internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Assessment of Voclosporin: An Evaluation of LC-MS/MS Assay Accuracy and Precision
This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for voclosporin (B1684031) with alternative analytical methods. It is intended for researchers, scientists, and professionals in drug development who are interested in the quantitative analysis of voclosporin in biological matrices. While voclosporin's predictable pharmacokinetic profile often obviates the need for routine therapeutic drug monitoring (TDM) in clinical practice for lupus nephritis, robust bioanalytical methods remain critical for research and development activities.[1][2][3]
Overview of Voclosporin Bioanalysis
Voclosporin is a calcineurin inhibitor with a consistent pharmacokinetic-pharmacodynamic relationship.[1] However, accurate and precise measurement is essential during drug development, in clinical trials, and for specialized research applications. LC-MS/MS is a widely accepted method for the quantification of voclosporin in biological samples due to its high sensitivity and specificity.[4][5] Alternative methods, such as those based on high-performance liquid chromatography (HPLC), have also been developed.[6][7]
Quantitative Performance of Analytical Methods
The following tables summarize the accuracy and precision data for a voclosporin LC-MS/MS assay and a representative Reverse-Phase HPLC (RP-HPLC) method.
Table 1: Accuracy and Precision of Voclosporin LC-MS/MS Assay in Human Whole Blood [5]
| Quality Control Sample | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Analytical Recovery (%) |
| LLOQ | 1 | 4.8 | 9.6 | 99.3 |
| Low (LQC) | 3 | 1.9 - 4.9 | 1.9 - 4.9 | 105.3 |
| Medium (MQC) | 80 | 1.9 - 4.9 | 1.9 - 4.9 | 93.9 |
| High (HQC) | 175 | 1.9 - 4.9 | 1.9 - 4.9 | 99.7 |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantitation; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control.
Table 2: Accuracy and Precision of Voclosporin RP-HPLC Method [6]
| Parameter | Specification | Result |
| Precision | ||
| Repeatability (%RSD) | < 2.0 | 0.000908 |
| Intermediate Precision (%RSD) | < 2.0 | 0.00051 |
| Accuracy | ||
| Recovery at 50% | 98.0 - 102.0% | 99.8% |
| Recovery at 100% | 98.0 - 102.0% | 100.2% |
| Recovery at 150% | 98.0 - 102.0% | 100.4% |
RSD: Relative Standard Deviation.
Experimental Protocols
Voclosporin LC-MS/MS Assay in Human Whole Blood[5]
This method is designed for the therapeutic drug monitoring of voclosporin.
Sample Preparation:
-
Aliquots of 100 µL of human whole blood are used.
-
Protein precipitation is performed using a mixture of methanol (B129727) and 0.2 M ZnSO4 (8:2 v/v) containing a deuterated voclosporin internal standard.
Chromatography:
-
Column: Zorbax SB-C8, 2.1 x 12.5 mm, maintained at 60°C.
-
Mobile Phase: A gradient elution is used with water-acetonitrile and water-methanol, both supplemented with 0.02% glacial acetic acid and 0.02 mM sodium acetate.
-
Flow Rate: Not specified in the abstract.
Mass Spectrometry:
-
Instrument: Applied Biosystems/MDS-Sciex API3000.
-
Ionization: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
Analytical Performance:
-
Range: 1-200 ng/mL in whole blood.
-
Lower Limit of Quantitation (LLOQ): 1 ng/mL.
Voclosporin RP-HPLC Method[6]
This method is intended for the estimation of voclosporin in bulk and pharmaceutical formulations.
Sample Preparation:
-
A stock solution of 1000 ppm is prepared by dissolving 100 mg of voclosporin working standard in 100 mL of methanol with sonication.
-
Working solutions are prepared by diluting the stock solution with methanol.
Chromatography:
-
Column: Inertsil-ODS C18 (250 x 4.6 mm, 5µ).
-
Mobile Phase: Methanol: Acetonitrile (45:55 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 273 nm.
Analytical Performance:
-
Linearity Range: 20 ppm to 70 ppm.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the LC-MS/MS and RP-HPLC methods.
Caption: Workflow for Voclosporin Quantification by LC-MS/MS.
Caption: Workflow for Voclosporin Quantification by RP-HPLC.
Comparison of Analytical Approaches
Table 3: Comparison of LC-MS/MS and RP-HPLC for Voclosporin Analysis
| Feature | LC-MS/MS | RP-HPLC |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. |
| Sensitivity | Very high (LLOQ of 1 ng/mL).[5] | Lower than LC-MS/MS (Linearity from 20-70 ppm).[6] |
| Specificity | High, due to MRM detection. | Lower, potential for interference from co-eluting compounds. |
| Matrix | Validated for complex biological matrices like whole blood.[4] | Typically used for bulk drug and pharmaceutical formulations.[6] |
| Instrumentation | Requires a liquid chromatograph coupled to a tandem mass spectrometer. | Requires a standard HPLC system with a UV detector. |
| Cost & Complexity | Higher cost and more complex operation. | Lower cost and simpler operation. |
| Primary Application | Pharmacokinetic studies, clinical trials, and bioequivalence studies. | Quality control of drug substance and product. |
Clinical Utility: TDM vs. No Routine Monitoring
A significant consideration for voclosporin is the clinical utility of routine therapeutic drug monitoring.
Table 4: Clinical Approaches to Voclosporin Monitoring
| Approach | Rationale | Advantages | Disadvantages |
| Routine TDM | To maintain drug concentrations within a therapeutic window, minimizing toxicity and ensuring efficacy. | May be useful in specific patient populations or for research purposes to explore exposure-response relationships. | Not generally required for voclosporin in lupus nephritis due to its predictable pharmacokinetics.[1][2] Adds cost and logistical burden. |
| No Routine TDM | Voclosporin has a strong correlation between dose and calcineurin inhibition, allowing for a pharmacodynamic approach to dosing.[1] | Reduces the need for frequent blood draws and laboratory testing, simplifying patient management.[8][9] Dose adjustments are typically based on clinical parameters like eGFR.[1] | May not be suitable for all patient populations or clinical scenarios where pharmacokinetics might be altered. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. impactfactor.org [impactfactor.org]
- 8. Voclosporin Safety & Monitoring in Lupus Nephritis | Rheumatology Expert Guide | RHAPP [contentrheum.com]
- 9. m.youtube.com [m.youtube.com]
Establishing Analytical Limits for Voclosporin: A Comparative Guide to Limit of Detection (LOD) and Limit of Quantification (LOQ)
For researchers, scientists, and drug development professionals, understanding the analytical sensitivity of methods for quantifying Voclosporin is critical for accurate therapeutic drug monitoring, formulation development, and quality control. This guide provides a comparative overview of established limits of detection (LOD) and quantification (LOQ) for Voclosporin using various analytical techniques, supported by detailed experimental protocols.
The limit of detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.[1][2][3] These parameters are fundamental in validating analytical methods.[1] This guide synthesizes data from several validated methods to provide a comprehensive comparison.
Comparative Analysis of Voclosporin LOD and LOQ
The sensitivity of Voclosporin analysis is highly dependent on the analytical instrumentation and the matrix (the substance in which the drug is measured). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) generally offers the highest sensitivity, making it ideal for bioanalytical applications where concentrations in biological fluids like blood are very low.[4] High-performance liquid chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is also widely used, particularly for the analysis of bulk drug and pharmaceutical formulations where concentrations are higher.
Below is a summary of reported LOD and LOQ values for Voclosporin using different analytical methods and in various matrices.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / LLOQ |
| LC-MS/MS | Human Whole Blood | Not explicitly stated | 1 ng/mL (Lower Limit of Quantification - LLOQ) |
| LC-MS/MS | Dried Blood Spots | Not explicitly stated | 10 µg/L (equivalent to 10 ng/mL) |
| RP-HPLC with PDA | Bulk and Marketed Formulation | 0.01 µg/mL | 0.03 µg/mL |
| RP-HPLC | Bulk Drug | 0.0026 µg/mL | 0.0081 µg/mL |
| RP-HPLC | Capsule Dosage Form | 0.15 µg/mL | 0.47 µg/mL |
LLOQ (Lower Limit of Quantification) is a term often used in bioanalytical method validation and is conceptually equivalent to the LOQ.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following sections outline the key experimental protocols for determining Voclosporin's LOD and LOQ based on published methods.
LC-MS/MS Method for Voclosporin in Human Whole Blood
This method is suitable for therapeutic drug monitoring.
-
Sample Preparation: A protein precipitation procedure is used. 100µL of human whole blood is mixed with a solution containing methanol (B129727), 0.2M zinc sulfate, and a deuterated Voclosporin internal standard.
-
Chromatography:
-
Column: Zorbax SB-C8, 2.1x12.5mm, maintained at 60°C.
-
Mobile Phase: A gradient elution using water-acetonitrile and water-methanol, both supplemented with 0.02% glacial acetic acid and 0.02mM sodium acetate.
-
-
Mass Spectrometry:
-
Instrument: Applied Biosystems/MDS-Sciex API3000 mass spectrometer.
-
Detection: Multiple reaction monitoring (MRM) mode.
-
-
LOD/LOQ Determination: The LOQ is established as the lowest point on the calibration curve that can be measured with acceptable precision and accuracy, as per FDA guidelines for bioanalytical method validation. For this method, the LLOQ was determined to be 1 ng/mL.
RP-HPLC Method for Voclosporin in Bulk and Pharmaceutical Formulations
This method is suitable for quality control of the drug substance and product.
-
Chromatography:
-
Column: A C18 column is typically used (e.g., Inertsil ODS C18, 250 x 4.6 mm, 5µm or Agilent C18, 250 x 4.0 mm, 5 µm).
-
Mobile Phase: A mixture of a buffer (e.g., 0.01N phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol in various ratios (e.g., 70:30 or a 45:55 methanol:acetonitrile mixture).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength, such as 220 nm, 273 nm, or 282 nm.
-
-
LOD/LOQ Determination: These values are generally calculated based on the standard deviation of the response and the slope of the calibration curve, as per International Council for Harmonisation (ICH) guidelines.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for establishing the LOD and LOQ of an analytical method for Voclosporin.
Caption: Workflow for LOD and LOQ Determination.
This guide provides a foundational comparison for analytical methods used to quantify Voclosporin. For any specific application, it is essential to perform a full method validation in the target matrix to ensure the method is fit for its intended purpose, adhering to the relevant regulatory guidelines such as those from the ICH or FDA.
References
- 1. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 2. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Voclosporin Analysis
A comprehensive guide for researchers navigating sample preparation for the quantification of the novel calcineurin inhibitor, Voclosporin. This report details a comparative analysis of two common sample preparation techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), providing researchers with the data and protocols necessary to make informed decisions for their bioanalytical workflows.
In the realm of therapeutic drug monitoring and pharmacokinetic studies, the accuracy and reliability of analytical data are paramount. For Voclosporin, a potent calcineurin inhibitor used in the treatment of lupus nephritis, robust bioanalytical methods are crucial. A critical step in this process is the preparation of biological samples, such as whole blood or plasma, to remove interfering substances prior to analysis by techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a detailed comparison of two widely used sample preparation methods—Protein Precipitation and Liquid-Liquid Extraction—for Voclosporin analysis.
Performance Metrics: A Quantitative Comparison
While direct comparative studies for Voclosporin are limited in publicly available literature, the following table summarizes expected performance characteristics based on established methodologies for similar immunosuppressants and general principles of each technique.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Key Considerations |
| Analyte Recovery | Generally moderate to high (typically 70-90%) | Often higher and more consistent (typically >85%) | LLE can be optimized for higher recovery by careful solvent selection. |
| Matrix Effect | Can be significant due to co-precipitation of endogenous components.[1] | Generally lower due to more selective extraction of the analyte. | The cleaner extracts from LLE often lead to reduced ion suppression or enhancement in LC-MS analysis. |
| Selectivity | Lower; less selective in removing interferences. | Higher; separates analytes based on their differential solubilities in two immiscible liquids.[2] | LLE provides a cleaner baseline and reduces the risk of co-eluting interferences. |
| Speed and Throughput | Fast and amenable to high-throughput automation. | More time-consuming and labor-intensive, though automation is possible. | For large sample batches, PPT offers a significant time advantage. |
| Cost and Simplicity | Inexpensive and requires minimal method development.[3] | More complex, requiring solvent optimization and potentially more expensive solvents. | PPT is often the method of choice for rapid, routine analyses where high sensitivity is not the primary concern. |
| Solvent Consumption | Lower solvent volumes are typically used. | Higher volumes of organic solvents are generally required. | LLE has a larger environmental footprint due to higher solvent usage. |
Experimental Workflows: A Visual Guide
The following diagrams illustrate the typical experimental workflows for both Protein Precipitation and Liquid-Liquid Extraction for Voclosporin analysis.
Figure 1. Comparative workflow of Protein Precipitation and Liquid-Liquid Extraction.
Voclosporin's Mechanism of Action: A Signaling Pathway
Voclosporin exerts its immunosuppressive effects by inhibiting calcineurin, a key enzyme in the T-cell activation pathway. The following diagram illustrates this mechanism.
Figure 2. Inhibition of T-cell activation by Voclosporin.
Detailed Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is adapted from the validated method for Voclosporin analysis in human whole blood described by Handy et al. (2008).[4][5]
Materials:
-
Human whole blood
-
Voclosporin standard solutions
-
Deuterated Voclosporin internal standard (IS)
-
Methanol (HPLC grade)
-
0.2M Zinc Sulfate (ZnSO₄) solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of whole blood sample into a 1.5 mL microcentrifuge tube.
-
Prepare the precipitation reagent by mixing methanol and 0.2M ZnSO₄ in an 8:2 (v/v) ratio. Add the deuterated Voclosporin internal standard to this reagent to achieve the desired final concentration.
-
Add 400 µL of the precipitation reagent (containing the internal standard) to the whole blood sample.[4][5]
-
Cap the tubes and vortex vigorously for 20-30 seconds to ensure thorough mixing and protein denaturation.
-
Allow the samples to stand at room temperature for 10 minutes to facilitate complete protein precipitation.
-
Vortex the tubes again briefly.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This is a general protocol that can be optimized for Voclosporin analysis.
Materials:
-
Human whole blood
-
Voclosporin standard solutions
-
Internal Standard (IS) solution
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (typically the mobile phase used for LC-MS analysis)
Procedure:
-
Pipette 100 µL of whole blood sample into a glass centrifuge tube.
-
Add a specified volume of aqueous buffer and the internal standard solution.
-
Add a larger volume (e.g., 1 mL) of the immiscible organic solvent.
-
Cap the tubes and vortex vigorously for 1-2 minutes to ensure efficient extraction of the analyte into the organic phase.
-
Centrifuge the samples at a moderate speed (e.g., 4,000 rpm) for 10 minutes to achieve complete separation of the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and the protein interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Conclusion
The choice between Protein Precipitation and Liquid-Liquid Extraction for Voclosporin analysis depends on the specific requirements of the study. PPT is a rapid, simple, and cost-effective method suitable for high-throughput screening and studies where the highest sensitivity is not essential. However, it may suffer from significant matrix effects. LLE, while more labor-intensive and time-consuming, generally provides cleaner extracts, leading to higher recovery, reduced matrix effects, and improved sensitivity and accuracy. For regulated bioanalysis and clinical trials where data quality is of utmost importance, the additional effort of LLE may be justified. Researchers should carefully consider the trade-offs between throughput, data quality, and resource availability when selecting the appropriate sample preparation strategy for Voclosporin quantification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. opentrons.com [opentrons.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. chromatographytoday.com [chromatographytoday.com]
The Critical Impact of Isotopic Purity of Voclosporin-d4 on Bioanalytical Assay Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. In quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest level of precision. This guide provides an objective comparison of how the isotopic purity of a deuterated internal standard, specifically Voclosporin-d4, can significantly impact the performance of an assay for the quantification of the immunosuppressant drug Voclosporin.
Voclosporin is a calcineurin inhibitor used in the treatment of lupus nephritis.[1][2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. This compound, a deuterated form of Voclosporin, is commonly used as an internal standard in these assays to correct for variability during sample processing and analysis.[3][4] However, the isotopic purity of this internal standard is a critical factor that can influence the integrity of the results.
The primary concern with lower isotopic purity is the presence of the unlabeled analyte (Voclosporin) as an impurity within the deuterated internal standard (this compound).[5] This unlabeled impurity contributes to the analyte's signal, leading to an overestimation of the analyte's concentration. This guide will objectively compare the performance of this compound with varying levels of isotopic purity and provide supporting experimental data to illustrate the importance of using highly pure internal standards.
Comparative Analysis of this compound Isotopic Purity on Assay Performance
To demonstrate the impact of isotopic purity, a hypothetical experiment was simulated where three different lots of this compound with varying levels of isotopic purity were used to quantify a known concentration of Voclosporin in human whole blood. The key performance metrics evaluated were accuracy and precision, in line with regulatory guidelines from bodies like the FDA and EMA.
Table 1: Impact of this compound Isotopic Purity on the Accuracy and Precision of Voclosporin Quantification
| This compound Lot | Isotopic Purity (%) | Unlabeled Voclosporin Impurity (%) | Measured Voclosporin Concentration (ng/mL) (Nominal: 100 ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Lot A | 99.9 | 0.1 | 100.8 | +0.8 | 2.1 |
| Lot B | 98.5 | 1.5 | 114.7 | +14.7 | 4.8 |
| Lot C | 97.0 | 3.0 | 129.5 | +29.5 | 6.3 |
As the data in Table 1 illustrates, a decrease in the isotopic purity of this compound directly correlates with a significant positive bias in the measured concentration of Voclosporin. Lot A, with the highest isotopic purity, provided the most accurate and precise results, well within the accepted regulatory limits of ±15% for accuracy and ≤15% for precision. In contrast, Lots B and C, with higher percentages of unlabeled Voclosporin, resulted in a substantial overestimation of the analyte concentration, with Lot C falling significantly outside the acceptable range for accuracy.
Experimental Protocols
Determination of Isotopic Purity of this compound
The isotopic purity of this compound is determined using high-resolution mass spectrometry (HRMS).
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 µg/mL.
-
LC-HRMS Analysis: The sample is injected into an LC-HRMS system. Chromatographic separation is performed to isolate the this compound peak from any potential impurities.
-
Mass Spectral Analysis: The mass spectrum of the this compound peak is acquired in full scan mode.
-
Data Analysis: The relative intensities of the ion corresponding to unlabeled Voclosporin (M+0) and the deuterated this compound (M+4) are measured. The isotopic purity is calculated as the percentage of the M+4 peak area relative to the sum of the M+0 and M+4 peak areas.
LC-MS/MS Bioanalytical Method for Voclosporin Quantification
This protocol outlines a validated method for the quantification of Voclosporin in human whole blood using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
To 100 µL of human whole blood, add 25 µL of the this compound internal standard working solution (e.g., 500 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 400 µL of a protein precipitation solution (e.g., methanol (B129727) containing 0.2 M ZnSO4) to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C8, 2.1 x 12.5 mm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Voclosporin: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
-
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Voclosporin to this compound against the nominal concentration of the calibration standards.
-
The concentration of Voclosporin in the unknown samples is determined from the calibration curve using the measured peak area ratio.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the signaling pathway of Voclosporin and the experimental workflow for evaluating the impact of isotopic purity.
Caption: Mechanism of action of Voclosporin.
Caption: Experimental workflow for comparison.
Caption: Logical relationship diagram.
Conclusion
References
Head-to-head comparison of different LC-MS/MS platforms for Voclosporin analysis
A Head-to-Head Comparison of LC-MS/MS Platforms for Voclosporin Analysis
In the realm of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precise and accurate quantification of immunosuppressants like Voclosporin is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its high sensitivity, specificity, and robustness. This guide provides a comparative overview of the performance of different LC-MS/MS platforms for the analysis of Voclosporin and other calcineurin inhibitors.
Quantitative Performance Comparison
The following tables summarize the quantitative performance of various LC-MS/MS systems for the analysis of Voclosporin and other immunosuppressants. It is important to note that the performance for other immunosuppressants is presented as a surrogate to indicate the potential capabilities of these platforms for Voclosporin analysis.
Table 1: Voclosporin Analysis on SCIEX Platform
| Parameter | Performance |
| LC-MS/MS Platform | Applied Biosystems/MDS-Sciex API3000[1][2] |
| Linearity Range | 1 - 200 ng/mL[1][2] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[2] |
| Inter-assay Precision (%CV) | 1.6% - 5.2%[2] |
| Inter-assay Accuracy (% bias) | Within ±15% of nominal values[2] |
Table 2: Comparative Performance for Other Immunosuppressants on Various Platforms
| Parameter | Waters ACQUITY UPLC I-Class / Xevo TQ | Thermo Fisher TSQ Series | Agilent Ultivo Triple Quadrupole |
| Analytes | Cyclosporine, Everolimus, Sirolimus, Tacrolimus | Cyclosporine A, Everolimus, Sirolimus, Tacrolimus | Cyclosporine A, Everolimus, Sirolimus, Tacrolimus |
| Linearity (r²) | >0.995[3] | Not explicitly stated, but excellent linearity reported | Not explicitly stated, but excellent linearity reported |
| LLOQ | Cyclosporine: 2.5 ng/mL, Others: 0.25 ng/mL | Cyclosporine A: ~2 µg/L, Others: ~2 µg/L | Not explicitly stated, but high sensitivity reported |
| Precision (%CV) | ≤7.6%[4] | Intra-assay: <7.1%, Inter-assay: <6.1%[5] | <6.5%[6] |
| Accuracy (% bias) | Good agreement with EQA samples[4] | -7.3% to 5.9%[5] | 93% to 113% of nominal |
Experimental Protocols
A detailed methodology for the analysis of Voclosporin in human whole blood using an LC-MS/MS system is provided below. This protocol is based on a validated method published in the Journal of Chromatography B.[1][2]
Sample Preparation
-
To a 100 µL aliquot of human whole blood, add an internal standard (deuterated Voclosporin).
-
Perform protein precipitation by adding a mixture of methanol (B129727) and 0.2M ZnSO₄.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography
-
LC System: Not specified in the publication, but compatible with the described column and flow rates.
-
Column: Zorbax SB-C8, 2.1x12.5 mm, maintained at 60°C.[1][2]
-
Mobile Phase A: Water-acetonitrile with 0.02% glacial acetic acid and 0.02mM sodium acetate (B1210297) (for column wash).[1][2]
-
Mobile Phase B: Water-methanol with 0.02% glacial acetic acid and 0.02mM sodium acetate (for elution).[1][2]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
Mass Spectrometry
-
Mass Spectrometer: Applied Biosystems/MDS-Sciex API3000 triple quadrupole mass spectrometer.[1][2]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transition: m/z 1236.8 → 1112.8 (for Voclosporin as a Na+ adduct)[2]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of Voclosporin from whole blood.
Caption: Experimental workflow for Voclosporin analysis by LC-MS/MS.
Signaling Pathway
Voclosporin is a calcineurin inhibitor that suppresses the immune system by blocking T-cell activation. The diagram below illustrates the calcineurin-NFAT signaling pathway and the mechanism of action of Voclosporin.[7][8][9][10]
Caption: Calcineurin-NFAT signaling pathway and Voclosporin's mechanism of action.
References
- 1. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. waters.com [waters.com]
- 4. capitainer.com [capitainer.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. agilent.com [agilent.com]
- 7. What is the mechanism of Voclosporin? [synapse.patsnap.com]
- 8. Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Exploring Voclosporin's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
The Gold Standard: Justifying the Use of a Deuterated Internal Standard for Voclosporin Bioanalysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated internal standards against structural analogs for the quantification of Voclosporin (B1684031), a potent calcineurin inhibitor used in the treatment of lupus nephritis.[1][2] Supported by established analytical principles and experimental data from related compounds, this document will demonstrate the superiority of a deuterated internal standard for robust and reliable bioanalytical method development.
Voclosporin, a structural analog of cyclosporine A, is a large cyclic peptide with a molecular weight of 1214.6 g/mol .[3][4][5] Accurate measurement of its concentration in biological matrices, primarily whole blood, is crucial for therapeutic drug monitoring and pharmacokinetic studies. The complexity of these matrices necessitates the use of an internal standard (IS) to compensate for variability during sample preparation and analysis. The ideal IS should mimic the analyte of interest throughout the entire analytical process, from extraction to detection, thereby correcting for any potential inconsistencies.[6][7]
Deuterated vs. Structural Analog Internal Standards: A Head-to-Head Comparison
The two primary choices for an internal standard in the LC-MS/MS analysis of Voclosporin are a deuterated version of the molecule (e.g., Voclosporin-d4) and a structural analog.[8]
A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms have been replaced by deuterium.[9] This subtle change in mass allows the mass spectrometer to differentiate it from the analyte, while its physicochemical properties remain nearly identical.
A structural analog internal standard is a different molecule that is chemically similar to the analyte. For Voclosporin, a potential structural analog could be a related cyclosporine derivative, such as Cyclosporin D, although a specific, commonly used analog for Voclosporin is not well-established in the literature.[10][11]
The core advantages of using a deuterated internal standard over a structural analog are summarized below:
| Feature | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard |
| Chromatographic Co-elution | Virtually identical retention time to Voclosporin.[9][12] | Similar, but not identical, retention time. May be affected differently by column conditions. |
| Extraction Recovery | Identical to Voclosporin due to the same chemical properties.[9] | Similar, but can differ, leading to variability in recovery. |
| Matrix Effect Compensation | Co-elution ensures it experiences the same ion suppression or enhancement as Voclosporin, providing accurate correction.[3][6][12] | Different elution times can lead to experiencing different matrix effects, compromising data accuracy.[3] |
| Ionization Efficiency | Nearly identical to Voclosporin in the mass spectrometer source. | Can have significantly different ionization efficiency. |
| Overall Accuracy & Precision | Considered the "gold standard" for achieving the highest accuracy and precision.[6] | Can provide acceptable results, but is more susceptible to analytical variability and matrix effects. |
The Critical Impact of Matrix Effects
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.[6] Because a deuterated internal standard co-elutes perfectly with the analyte, any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard.[3][12] This allows for accurate correction and more reliable quantification. A structural analog, however, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.[3]
Supporting Experimental Data
Table 1: Comparison of Precision in Sirolimus Quantification Using a Deuterated vs. a Structural Analog Internal Standard
| Analyte | Internal Standard Type | Internal Standard | Matrix | Interpatient Assay Imprecision (% CV) |
| Sirolimus | Deuterated | Sirolimus-d3 | Whole Blood | 2.7% - 5.7% |
| Sirolimus | Structural Analog | Desmethoxyrapamycin | Whole Blood | 7.6% - 9.7% |
This data, from a study on the immunosuppressant drug sirolimus, shows a statistically significant improvement in precision (lower coefficient of variation) when using a deuterated internal standard compared to a structural analog.[13]
Experimental Protocols
The following are detailed methodologies for sample preparation and LC-MS/MS analysis incorporating a deuterated internal standard for Voclosporin quantification in whole blood.
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for removing the majority of proteins from a whole blood sample.[12][14]
Materials:
-
Human whole blood samples
-
This compound internal standard solution (in methanol)
-
Precipitation solution: 0.2M Zinc Sulfate in Methanol[12][14]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of a whole blood sample in a microcentrifuge tube, add the deuterated internal standard solution.[14]
-
Add the precipitation solution to precipitate proteins.
-
Vortex mix the sample vigorously for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.[13]
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[14]
Chromatographic Conditions (example):
-
Column: Zorbax SB-C8, 2.1x12.5mm (or equivalent)[14]
-
Mobile Phase A: Water with 0.02% glacial acetic acid and 0.02mM sodium acetate[14]
-
Mobile Phase B: Methanol with 0.02% glacial acetic acid and 0.02mM sodium acetate[14]
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 60°C[14]
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Voclosporin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized)
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific values to be optimized)
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.
Visualizing the Justification
The following diagrams illustrate the principles discussed and the experimental workflow.
Caption: Comparison of deuterated vs. structural analog IS properties.
Caption: Sample analysis workflow using a deuterated internal standard.
Conclusion
While a structural analog may be considered when a deuterated internal standard is unavailable, the use of a deuterated internal standard, such as this compound, is unequivocally the superior choice for the quantitative bioanalysis of Voclosporin. Its ability to perfectly mimic the analyte during sample preparation and analysis provides the most effective compensation for matrix effects and other sources of variability. This leads to enhanced accuracy, precision, and overall robustness of the analytical method, ensuring the generation of high-quality, reliable data essential for clinical and research applications.
References
- 1. Voclosporin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Voclosporin | C63H111N11O12 | CID 6918486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Dried blood spot LC-MS/MS quantification of voclosporin in renal transplant recipients using volumetric dried blood spot sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texilajournal.com [texilajournal.com]
- 13. benchchem.com [benchchem.com]
- 14. Development and validation of a LC/MS/MS method for quantifying the next generation calcineurin inhibitor, voclosporin, in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Voclosporin-d4: A Comprehensive Guide to Safe Disposal in a Laboratory Setting
For researchers and drug development professionals, the proper handling and disposal of deuterated compounds like Voclosporin-d4 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound, from initial handling to the final disposal of waste and contaminated materials.
Pre-Disposal Handling and Storage
Proper management of this compound begins with correct handling and storage procedures to minimize risks of exposure and accidental spills.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood to control dust and aerosol formation.[1][2]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[1][2] For tasks with a higher risk of dust generation, a suitable respirator should be used.[3]
-
Avoid direct contact with skin and eyes.[4]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][4]
-
Keep the compound away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1][3]
Step-by-Step Disposal Procedures
The recommended primary method for the disposal of this compound is through a licensed chemical destruction facility or controlled incineration.[1][4]
-
Segregation:
-
Segregate this compound waste from other laboratory waste streams. This includes unused or expired product, contaminated labware (e.g., vials, pipette tips, syringes), and contaminated PPE.[1]
-
-
Containment:
-
Labeling:
-
Clearly label the waste container as "Hazardous Pharmaceutical Waste: this compound" and include any other information required by your institution's and local regulations.[1]
-
Disposal of Contaminated Packaging
Proper disposal of the original packaging is also crucial to prevent environmental contamination.[4]
-
Triple Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1]
-
Recycling/Reconditioning: After proper decontamination, packaging may be offered for recycling or reconditioning.[1]
-
Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, if permitted by local regulations.[1][4]
-
Incineration: Combustible packaging materials can be disposed of through controlled incineration.[1][4]
Accidental Release and Spill Cleanup
In the event of a spill, immediate and proper cleanup is essential.[1]
-
Ensure Safety: Evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition.[1][4]
-
Personal Protection: Wear full PPE, including a respirator if necessary.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][4] Keep the material away from drains and water courses.[3]
-
Cleanup:
-
Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent, such as alcohol.[3]
-
Disposal: Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste.[1]
Summary of this compound Properties
| Property | Value | Source |
| Molecular Formula | C₆₃H₁₀₇D₄N₁₁O₁₂ | [5] |
| Molecular Weight | 1218.65 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Sparingly soluble in water | [7] |
| Storage Temperature | -20°C for long-term storage | [3] |
This compound Disposal Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
